molecular formula C8H15NO2 B145860 1-Ethylpiperidine-4-carboxylic acid CAS No. 90204-94-7

1-Ethylpiperidine-4-carboxylic acid

Cat. No.: B145860
CAS No.: 90204-94-7
M. Wt: 157.21 g/mol
InChI Key: IDHMTYNXPJWISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethylpiperidine-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-9-5-3-7(4-6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHMTYNXPJWISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596222
Record name 1-Ethylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90204-94-7
Record name 1-Ethylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Ethylpiperidine-4-carboxylic acid: Chemical Properties and Synthetic Methodologies

This technical guide provides a comprehensive overview of the chemical properties, synthetic routes, and potential applications of this compound. The information is intended for professionals in the fields of chemical research, drug discovery, and development.

Chemical Identity and Physical Properties

This compound, also known as 1-Ethylisonipecotic acid, is a substituted piperidine derivative.[1] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, notably as a building block for PARP-1 inhibitors which are involved in DNA repair and RNA transcription modulation.[2]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound and its common hydrochloride salt.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 90204-94-7[1][2][3]
Molecular Formula C₈H₁₅NO₂[1][2][3]
Molecular Weight 157.21 g/mol [1][2][3]
Density 1.067 g/cm³[3]
Boiling Point 262.665 °C at 760 mmHg[3]
Flash Point 112.656 °C[3]
SMILES O=C(O)C1CCN(CC)CC1
Hydrochloride Salt
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol [4]
Form Solid

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

G Synthetic Workflow start Start: Ethyl piperidine-4-carboxylate step1 Dissolve in suitable solvent (e.g., DMF, Acetonitrile) start->step1 step2 Add base (e.g., K₂CO₃, Et₃N) step1->step2 step3 Add ethylating agent (e.g., Ethyl iodide, Diethyl sulfate) step2->step3 step4 Stir at room temperature or heat to drive reaction step3->step4 step5 Work-up: Quench, extract with organic solvent, dry, and concentrate step4->step5 intermediate Intermediate: Ethyl 1-ethylpiperidine-4-carboxylate step5->intermediate step6 Hydrolysis: Dissolve intermediate in alcohol/water mixture intermediate->step6 step7 Add base (e.g., NaOH, KOH) and heat to reflux step6->step7 step8 Acidify with HCl to pH ~6-7 to precipitate product step7->step8 step9 Filter and wash the solid product step8->step9 end End Product: this compound step9->end

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 1-ethylpiperidine-4-carboxylate

  • To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).

  • Stir the suspension vigorously at room temperature.

  • Add ethyl iodide (1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-ethylpiperidine-4-carboxylate.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 1-ethylpiperidine-4-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the solution to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 6-7.

  • The product, this compound, should precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic and Analytical Data

Structural confirmation of this compound would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. Below are the expected spectral characteristics based on its structure and data from similar compounds.[5]

Technique Expected Characteristics
¹H NMR - -COOH proton: A broad singlet, typically downfield (>10 ppm).- Piperidine ring protons: Complex multiplets in the range of 1.5-3.5 ppm.- N-CH₂- protons (ethyl group): A quartet around 2.4-2.8 ppm.- -CH₃ protons (ethyl group): A triplet around 1.0-1.3 ppm.
¹³C NMR - Carboxylic acid carbon (-COOH): A signal in the range of 170-185 ppm.- Piperidine ring carbons: Signals typically between 25-60 ppm.- N-CH₂- carbon (ethyl group): A signal around 45-55 ppm.- -CH₃ carbon (ethyl group): A signal around 10-15 ppm.
IR - O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.- C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.- C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.- C-N stretch: A band in the fingerprint region, typically 1000-1250 cm⁻¹.

Reactivity and Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry. Its bifunctional nature—a tertiary amine and a carboxylic acid—allows for a wide range of chemical transformations. The piperidine ring provides a saturated, non-aromatic scaffold that can improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.

Role as a Synthetic Intermediate

The primary documented use of this compound is as an intermediate in the synthesis of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors.[2] PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a validated strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair mechanisms (e.g., BRCA mutations).

G cluster_0 Drug Discovery Pipeline cluster_1 Therapeutic Target building_block This compound (Scaffold) reaction Amide Coupling / Further Functionalization building_block->reaction intermediate Advanced Intermediate (e.g., PARP-1 Inhibitor Precursor) reaction->intermediate api Active Pharmaceutical Ingredient (e.g., PARP-1 Inhibitor) intermediate->api target PARP-1 Enzyme api->target Inhibition

Caption: Role of this compound in drug development.

Safety and Handling

Safety data for this compound is not extensively published. However, based on related piperidine and carboxylic acid derivatives, appropriate precautions should be taken.[6][7] The hydrochloride salt is a solid and likely poses less of an inhalation risk than a fine powder.

Hazard ClassPrecautionary Measures
Eye Contact May cause serious eye irritation.[6] Wear safety glasses with side-shields or goggles.
Skin Contact May cause skin irritation.[6] Wear protective gloves and a lab coat.
Inhalation May cause respiratory tract irritation.[6] Use in a well-ventilated area or with a fume hood.
Ingestion May be harmful if swallowed. Do not eat, drink, or smoke when handling.
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.
Disposal Dispose of contents/container in accordance with local, regional, national, and international regulations.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice. Always consult the SDS for the specific compound and follow all institutional safety protocols.

References

Technical Guide: 1-Ethylpiperidine-4-carboxylic Acid (CAS 90204-94-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpiperidine-4-carboxylic acid, with the CAS number 90204-94-7, is a substituted piperidine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural motif is of significant interest in medicinal chemistry, particularly in the development of targeted therapies. This technical guide provides a comprehensive overview of the available physicochemical data, proposed synthesis, potential applications, and safety considerations for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

PropertyValueSource
CAS Number 90204-94-7[1][2]
Molecular Formula C₈H₁₅NO₂[1][2]
Molecular Weight 157.21 g/mol [1][2]
Boiling Point 262.665 °C at 760 mmHg (Predicted)
Density 1.067 g/cm³ (Predicted)
Melting Point Not available
pKa 4.04 ± 0.20 (Predicted)
Alternate Names 1-Ethylisonipecotic Acid, 1-Ethyl-4-piperidinecarboxylic Acid[2]

Synthesis

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from ethyl isonipecotate (ethyl piperidine-4-carboxylate).

Synthesis_Pathway Ethyl_isonipecotate Ethyl isonipecotate Reaction1 N-Ethylation Ethyl_isonipecotate->Reaction1 Ethyl halide, Base Intermediate Ethyl 1-ethylpiperidine-4-carboxylate Reaction1->Intermediate Reaction2 Hydrolysis Intermediate->Reaction2 Acid or Base Final_Product This compound Reaction2->Final_Product PARP_Inhibitor_Synthesis Start This compound Coupling Amide Coupling Start->Coupling Intermediate Amide Intermediate Coupling->Intermediate Amine_Fragment Amine-containing Pharmacophore Amine_Fragment->Coupling Final_Steps Further Synthetic Modifications Intermediate->Final_Steps PARP_Inhibitor Final PARP Inhibitor Final_Steps->PARP_Inhibitor

References

An In-depth Technical Guide to the Molecular Structure of 1-Ethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylpiperidine-4-carboxylic acid, a substituted piperidine derivative, serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a building block for Poly(ADP-ribose) polymerase (PARP-1) inhibitors.[1][2] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthesis. Detailed experimental protocols and characterization data are presented to support its application in research and drug development.

Molecular Structure and Properties

This compound, also known as 1-Ethylisonipecotic acid, possesses a piperidine ring N-substituted with an ethyl group and a carboxylic acid moiety at the 4-position.

Chemical Structure:

Molecular Structure of this compound.

The structural characteristics of this compound are summarized in the table below.

IdentifierValueReference
CAS Number 90204-94-7[1][2]
Molecular Formula C8H15NO2[1][2]
Molecular Weight 157.21 g/mol [1][2]
IUPAC Name This compound
Alternate Names 1-Ethylisonipecotic Acid, 1-Ethyl-4-piperidinecarboxylic Acid[3][4]

Physicochemical Properties:

A summary of the available physicochemical data for this compound is provided below. It is important to note that a definitive experimental melting point is not consistently reported in the literature.

PropertyValueReference
Boiling Point 262.665 °C at 760 mmHg (Predicted)[5]
Density 1.067 g/cm³ (Predicted)[5]
Flash Point 112.656 °C (Predicted)[5]
Melting Point Not Available[5]

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from piperidine-4-carboxylic acid (isonipecotic acid). The workflow for this synthesis is outlined below.

Synthesis_Workflow Isonipecotic_Acid Piperidine-4-carboxylic acid (Isonipecotic Acid) Esterification Esterification Isonipecotic_Acid->Esterification Ethyl_Isonipecotate Ethyl 4-piperidinecarboxylate (Ethyl Isonipecotate) Esterification->Ethyl_Isonipecotate N_Ethylation N-Ethylation Ethyl_Isonipecotate->N_Ethylation Ethyl_1_Ethylpiperidine Ethyl 1-ethylpiperidine-4-carboxylate N_Ethylation->Ethyl_1_Ethylpiperidine Hydrolysis Hydrolysis Ethyl_1_Ethylpiperidine->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

General Synthesis Workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-piperidinecarboxylate (Ethyl Isonipecotate)

This procedure is based on the esterification of isonipecotic acid.

  • Materials:

    • Piperidine-4-carboxylic acid (Isonipecotic acid)

    • Absolute Ethanol

    • Thionyl chloride

    • Ethyl acetate (EtOAc)

    • 10% Sodium hydroxide (NaOH) solution

    • Anhydrous Sodium Sulfate (Na2SO4)

  • Procedure:

    • Dissolve piperidine-4-carboxylic acid (1 equivalent) in absolute ethanol.

    • Cool the solution to 0 °C.

    • Slowly add thionyl chloride (4 equivalents) dropwise to the cooled solution.

    • Heat the reaction mixture to reflux and stir for 48 hours.

    • Remove the solvent under reduced pressure (in vacuo) to yield a crude oil.

    • Dissolve the crude product in ethyl acetate and wash with a 10% sodium hydroxide solution.

    • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain ethyl 4-piperidinecarboxylate as a clear oil.[6]

Step 2: N-Ethylation of Ethyl 4-piperidinecarboxylate and Subsequent Hydrolysis

  • N-Ethylation:

    • Reacting ethyl 4-piperidinecarboxylate with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetonitrile or DMF). The reaction progress would be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Hydrolysis:

    • The resulting ethyl 1-ethylpiperidine-4-carboxylate would then be hydrolyzed to the carboxylic acid.[7] This is typically achieved by heating the ester with an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid) to precipitate the final product, this compound.[7]

Spectroscopic Characterization

Direct experimental spectroscopic data for this compound is limited in publicly available literature. However, data for the closely related precursor, ethyl 4-piperidinecarboxylate, and a methylated and ethylated analogue provide valuable insights into the expected spectral features.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR of Ethyl 4-piperidinecarboxylate (400 MHz, CDCl₃):

    • δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

    • δ 3.07 (dt, J = 12.6, 3.6 Hz, 2H, 2 x CHpip)

    • δ 2.61 (td, J = 12.3, 2.7 Hz, 2H, 2 x CHpip)

    • δ 2.38 (tt, J = 11.3, 3.9 Hz, 1H, CH)

    • δ 1.94 - 1.78 (m, 2H, 2 x CHpip)

    • δ 1.59 (adtd, J = 13.4, 11.4, 4.0 Hz, 2H, 2 x CHpip)

    • δ 1.24 (t, J = 7.1 Hz, 3H, OCH₂CH₃)[6]

  • ¹H NMR of N,N-ethylmethyl-piperidine-4-carboxylic acid (700 MHz, D₂O) - Isomer A (for comparative purposes):

    • δ 3.47 (2H, dt, J = 13.3, 4.4 Hz, H₂eq, H₆eq)

    • δ 3.38 (2H, q, J = 7.5 Hz, CH₂CH₃)

    • δ 3.24 (2H, td, J = 11.5, 3.8 Hz, H₂ax, H₆ax)

    • δ 2.96 (3H, s, CH₃)

    • δ 2.63 (1H, tt, J = 10.2, 5.1 Hz, H₄)

    • δ 2.12-1.99 (4H, m, H₃eq, H₅eq, H₃ax, H₅ax)

    • δ 1.25 (3H, t, J = 7.8, CH₂CH₃)[8][9]

Based on these related spectra, the ¹H NMR of this compound is expected to show signals corresponding to the ethyl group protons (a quartet and a triplet), as well as multiplets for the piperidine ring protons.

3.2. Mass Spectrometry

  • Mass Spectrum (ESI) of Ethyl 4-piperidinecarboxylate:

    • m/z 158.2 [M+H]⁺[6]

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight of 157.21 g/mol .

Role in Drug Development: Intermediate for PARP-1 Inhibitors

This compound is a documented intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP-1) inhibitors.[1][2] PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with BRCA1/2 mutations.

The general role of this compound in this context is as a scaffold to which other pharmacophoric groups are attached to create the final active pharmaceutical ingredient.

PARP_Inhibitor_Synthesis Substituent_A Pharmacophore A Coupling Chemical Coupling Substituent_A->Coupling Target_Molecule 1-Ethylpiperidine-4- carboxylic acid Target_Molecule->Coupling PARP1_Inhibitor PARP-1 Inhibitor Coupling->PARP1_Inhibitor

Role of this compound in PARP-1 Inhibitor Synthesis.

While specific, detailed synthetic procedures for the utilization of this compound in the synthesis of marketed PARP-1 inhibitors like Olaparib were not found in the public domain literature reviewed, its structural motif is a recurring feature in patented compounds within this class.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined molecular structure. While comprehensive experimental data for the final compound is not extensively available in the public literature, established synthetic routes and analytical data for its precursors provide a solid foundation for its preparation and characterization. Its role as a building block for PARP-1 inhibitors underscores its importance in medicinal chemistry and drug discovery. Further research and publication of detailed experimental protocols and characterization data would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Ethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the solubility and stability of 1-Ethylpiperidine-4-carboxylic acid. While specific experimental data for this compound is not extensively available in public literature, this document outlines the predicted physicochemical characteristics based on its structural features and the known behavior of related piperidine and carboxylic acid derivatives. Furthermore, it details robust experimental protocols for the determination of these critical parameters, essential for its application in research and drug development.

Physicochemical Properties

This compound is a heterocyclic compound incorporating a tertiary amine within a piperidine ring and a carboxylic acid functional group. These features dictate its solubility and stability profile.

PropertyValue/PredictionSource
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [1]
Appearance Predicted to be a solid at room temperature.[2]
pKa The piperidine nitrogen is basic (predicted pKa ~10-11), and the carboxylic acid is acidic (predicted pKa ~4-5).Inferred from piperidine and carboxylic acid chemistry
Predicted Solubility Soluble in methanol. Expected to show pH-dependent aqueous solubility, being more soluble in acidic and alkaline conditions compared to its isoelectric point. Limited solubility is expected in non-polar aprotic solvents.[2]

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological testing.

Predicted Solubility in Various Solvents
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolpH-dependent in water; Soluble in methanol.The presence of the carboxylic acid and the tertiary amine allows for hydrogen bonding and ionization, which is favorable in protic solvents. Solubility in water will be lowest at the isoelectric point and will increase at pH values where either the amine is protonated or the carboxylic acid is deprotonated.
Polar Aprotic DMSO, DMFLikely solubleThese solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors.
Non-polar Hexane, TolueneLow to insolubleThe molecule's polarity from the amine and carboxylic acid groups will limit its interaction with non-polar solvents.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following standard experimental protocols are recommended.

Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) to each vial.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours to allow undissolved solid to sediment.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, expressed in units such as mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Shake at constant temperature (24-48h) B->C D Sediment undissolved solid (≥2h) C->D E Withdraw and filter supernatant D->E F Dilute filtrate E->F G Quantify by HPLC F->G H Calculate solubility G->H

Workflow for Thermodynamic Solubility Determination.

pH-Dependent Aqueous Solubility

This protocol assesses the impact of pH on the aqueous solubility of the compound.

Methodology:

  • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Follow the shake-flask method described in section 3.1 for each pH buffer.

  • Plot the determined solubility against the pH to generate a pH-solubility profile.

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions and its shelf-life. Forced degradation studies are performed to identify potential degradation products and pathways.

Predicted Stability
  • Hydrolytic Stability: The amide bond is generally stable, but the compound may be susceptible to degradation under extreme pH and high temperatures.

  • Oxidative Stability: The tertiary amine in the piperidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide.

  • Photostability: The saturated piperidine ring does not have a chromophore that absorbs UV-Vis light, suggesting it may be relatively photostable. However, impurities or formulation components could act as photosensitizers.

  • Thermal Stability: As a solid, the compound is expected to be thermally stable at ambient temperatures. At elevated temperatures, decarboxylation of the carboxylic acid group could be a potential degradation pathway.

Experimental Protocols for Stability Assessment

The intrinsic stability of this compound can be evaluated through forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.

General Protocol for Forced Degradation Studies

Objective: To generate degradation products to develop and validate a stability-indicating analytical method. A target degradation of 5-20% is generally considered optimal.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature and/or elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature and/or elevated temperature.

    • Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%). Keep at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80 °C).

    • Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control should be run in parallel.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to separate the parent compound from any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (HCl) F Sample at Time Points A->F B Base Hydrolysis (NaOH) B->F C Oxidation (H₂O₂) C->F D Thermal (Heat) D->F E Photolytic (Light) E->F G Neutralize (if needed) F->G H Analyze by Stability-Indicating HPLC G->H I Identify & Quantify Degradants H->I Start This compound Start->A Start->B Start->C Start->D Start->E

Forced Degradation Experimental Workflow.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the use of a validated analytical method that can resolve the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.

General HPLC Method Parameters:

  • Column: A reversed-phase C18 column is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized for the best separation.

  • Detection: UV detection at a suitable wavelength or mass spectrometry for peak identification and purity assessment.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Summary and Recommendations

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is sparse, the provided protocols offer a clear path for researchers to generate this critical information. It is predicted that the compound's solubility will be highly dependent on pH, and its stability will be most challenged under strong oxidative and hydrolytic conditions. The execution of the detailed experimental protocols is strongly recommended to establish a comprehensive physicochemical profile of this compound for any research or drug development program.

References

Spectroscopic Analysis of 1-Ethylpiperidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Ethylpiperidine-4-carboxylic acid (CAS No: 90204-94-7), a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such data, and presents a generalized workflow for spectroscopic analysis.

While experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes the expected spectral characteristics based on its molecular structure. This predictive approach offers a valuable reference for researchers in verifying sample identity, assessing purity, and guiding synthetic efforts.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound. The chemical structure and atom numbering scheme are provided below for reference.

Chemical structure of this compound with atom numbering for NMR assignments.

Figure 1. Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Data (Solvent: D₂O, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~ 3.5 - 3.7m2HH-2eq, H-6eqEquatorial protons, expected to be downfield.
~ 3.4q2HH-8Methylene protons of the ethyl group.
~ 3.0 - 3.2m2HH-2ax, H-6axAxial protons, expected to be upfield of equatorial.
~ 2.5 - 2.7m1HH-4Methine proton at the carboxylic acid position.
~ 2.0 - 2.2m4HH-3, H-5Piperidine ring methylene protons.
~ 1.3t3HH-9Methyl protons of the ethyl group.
~ 11.0 - 12.0br s1HCOOHCarboxylic acid proton; exchangeable, may not be observed in D₂O.

Table 2: Expected ¹³C NMR Data (Solvent: D₂O, 101 MHz)

Chemical Shift (δ) ppmAssignmentNotes
~ 178 - 182C-7Carboxylic acid carbonyl carbon.
~ 55 - 58C-2, C-6Carbons adjacent to the nitrogen.
~ 52 - 55C-8Methylene carbon of the ethyl group.
~ 40 - 43C-4Methine carbon attached to the carboxyl group.
~ 28 - 32C-3, C-5Piperidine ring methylene carbons.
~ 8 - 12C-9Methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands (Solid State, KBr Pellet)

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300 - 2500Strong, BroadO-H StretchCarboxylic Acid
2980 - 2850Medium-StrongC-H StretchAlkane (Piperidine & Ethyl)
~ 1710StrongC=O StretchCarboxylic Acid (Carbonyl)
1470 - 1450MediumC-H BendAlkane
1320 - 1210MediumC-O StretchCarboxylic Acid
1250 - 1020MediumC-N StretchAliphatic Amine
~ 920Medium, BroadO-H BendCarboxylic Acid
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z RatioProposed FragmentNotes
157[M]⁺Molecular Ion
142[M - CH₃]⁺Loss of a methyl group.
128[M - C₂H₅]⁺Loss of the N-ethyl group.
112[M - COOH]⁺Loss of the carboxylic acid group.
84[C₅H₁₀N]⁺Piperidine ring fragment after loss of ethyl and carboxyl groups.

Experimental Protocols

The following sections detail standardized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄). Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Data acquisition can be performed on a standard 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 5 seconds to ensure full relaxation of all protons for accurate integration.

    • Number of Scans: 16 to 64 scans, depending on sample concentration.

    • Spectral Width: 0-16 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference. For ¹H NMR, perform integration to determine the relative ratios of protons.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Technique):

    • Grind a small amount (~1-2 mg) of the solid sample with a mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Thoroughly mix and grind the two components until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply high pressure to form a thin, transparent or translucent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Place the KBr pellet in the sample holder within the instrument.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile. The solution may require further dilution depending on the sensitivity of the instrument.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source or an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

  • Data Acquisition (ESI-MS):

    • Ionization Mode: Positive ion mode is suitable for this basic amine.

    • Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Mass Range: Scan a mass-to-charge (m/z) range from 50 to 500 Da.

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and source temperature to achieve a stable signal and control fragmentation.

  • Data Processing: The resulting mass spectrum will show the mass-to-charge ratios of the molecular ion and any fragment ions produced.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Handling cluster_acq Data Acquisition cluster_analysis Data Analysis & Reporting Sample Receive & Log Sample Prep Sample Preparation (Dissolving, Pelletizing) Sample->Prep NMR NMR Analysis (1H, 13C) Prep->NMR IR IR Analysis Prep->IR MS Mass Spectrometry Prep->MS Process Data Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation (Structure Verification) Process->Interpret Report Final Report Generation Interpret->Report

Potential Biological Activities of 1-Ethylpiperidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylpiperidine-4-carboxylic acid is a synthetic intermediate recognized for its role in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[1] While direct biological profiling of this compound is not extensively documented in publicly available literature, its structural similarity to a range of biologically active piperidine-containing molecules suggests a variety of potential pharmacological activities. This document explores these potential activities by examining the functions of structurally related compounds and provides detailed experimental protocols for the investigation of these potential biological targets. The explored potential activities include the inhibition of PARP-1, modulation of Gamma-Aminobutyric Acid type A (GABAA) receptors, inhibition of acetylcholinesterase (AChE), antagonism of the C-C chemokine receptor type 5 (CCR5), and inhibition of Cyclin-Dependent Kinases (CDKs).

Potential as a PARP-1 Inhibitor Precursor

This compound serves as a key building block in the synthesis of PARP-1 inhibitors.[1] PARP-1 is a crucial enzyme in the DNA damage response, particularly in the repair of single-strand breaks. Its inhibition is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations, based on the principle of synthetic lethality.

PARP-1 Signaling Pathway

The following diagram illustrates the central role of PARP-1 in DNA single-strand break repair and how its inhibition can lead to cell death in cancer cells with deficient double-strand break repair mechanisms.

PARP-1 Signaling Pathway DNA_SSB DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_SSB->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis Replication_Fork Replication Fork Collapse PARP1_Activation->Replication_Fork Leads to Repair_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Repair_Recruitment SSB_Repair Single-Strand Break Repair Repair_Recruitment->SSB_Repair SSB_Repair->Replication_Fork Prevented by Repair DNA_DSB DNA Double-Strand Break Replication_Fork->DNA_DSB DSB_Repair Homologous Recombination Repair (e.g., BRCA1/2) DNA_DSB->DSB_Repair Cell_Death Cell Death (Apoptosis) DSB_Repair->Cell_Death Deficient in Some Cancers PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1_Activation Inhibits

PARP-1's role in DNA repair and the effect of its inhibition.
Experimental Protocol: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol is adapted from commercially available kits and published methodologies to determine the in vitro potency of a test compound against PARP-1.[2][3][4]

1.2.1. Materials and Reagents:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • NAD+ (PARP-1 substrate)

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compound (this compound) and positive control (e.g., Olaparib)

1.2.2. Procedure:

  • Plate Preparation: Wash histone-coated wells with wash buffer. Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer.

  • Reaction Setup: To each well, add the test compound or control, followed by the PARP-1 enzyme.

  • Reaction Initiation: Add a mixture of NAD+ and biotinylated NAD+ to each well to start the reaction. Incubate for 1 hour at room temperature.

  • Detection: Wash the wells. Add Streptavidin-HRP conjugate and incubate for 30 minutes. Wash the wells again. Add the chemiluminescent substrate.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

1.2.3. Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Potential Modulation of GABAA Receptors

The core structure of this compound is closely related to isonipecotic acid (piperidine-4-carboxylic acid), a known partial agonist of the GABAA receptor.[5] GABAA receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.

GABAA Receptor Signaling Pathway

The binding of GABA or an agonist to the GABAA receptor opens a chloride channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission.

GABA-A Receptor Signaling GABA GABA or Agonist GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Cl_Channel Chloride (Cl-) Channel Opening GABA_A_Receptor->Cl_Channel Cl_Influx Cl- Influx Cl_Channel->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Simplified GABA-A receptor signaling cascade.
Quantitative Data for Related Compounds

While no data exists for this compound, piperine, which contains a piperidine moiety, has been shown to modulate GABAA receptors with the following potencies:

CompoundReceptor SubtypeEC50 (µM)
Piperineα₂β₂42.8 ± 7.6
Piperineα₃β₂59.6 ± 12.3

Data from Khom et al. (2013)[6][7]

Experimental Protocol: GABAA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABAA receptor.[8][9][10][11]

2.3.1. Materials and Reagents:

  • Rat brain membranes (source of GABAA receptors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]Muscimol)

  • Non-specific binding control (e.g., unlabeled GABA)

  • Test compound (this compound)

  • Scintillation cocktail and counter

2.3.2. Procedure:

  • Membrane Preparation: Homogenize rat brains and prepare membranes through a series of centrifugation steps to isolate the receptor-rich fraction.

  • Assay Setup: In a 96-well plate, add the prepared membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled GABA).

  • Incubation: Incubate the plate at 4°C for 45-60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

2.3.3. Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound by plotting the percentage of specific binding against the log concentration of the compound. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Potential as an Acetylcholinesterase (AChE) Inhibitor

Derivatives of piperidine are found in numerous potent acetylcholinesterase inhibitors.[12][13][14][15][16] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a therapeutic strategy for conditions like Alzheimer's disease.

Quantitative Data for Related Piperidine Derivatives
CompoundIC50 (nM)
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride0.56
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)5.7

Data from Muramatsu et al. (1995) and Sugimoto et al. (1992)[12][14]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of the reaction between thiocholine and DTNB.[17][18][19]

3.2.1. Materials and Reagents:

  • Acetylcholinesterase (AChE) enzyme

  • Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compound and positive control (e.g., Donepezil)

3.2.2. Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, DTNB solution, and varying concentrations of the test compound or control.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes).

  • Reaction Initiation: Add the ATCI solution to all wells to start the reaction.

  • Data Acquisition: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

3.2.3. Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each concentration. Determine the percentage of inhibition and calculate the IC50 value.

Potential as a CCR5 Antagonist

The piperidine scaffold is a common feature in C-C chemokine receptor type 5 (CCR5) antagonists.[20][21][22][23][24] CCR5 is a co-receptor for HIV entry into host cells, and its antagonism is a therapeutic approach for HIV infection.

Quantitative Data for Related Piperidine Derivatives
CompoundAssayIC50 (nM)
Piperidine derivative 10hCCR5 binding11
Piperidine-4-carboxamide derivative 19Calcium mobilization25.73
Piperidine-4-carboxamide derivative 11fAnti-HIV activity0.59

Data from various sources[20][22][23]

Experimental Protocol: CCR5-Mediated Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of CCR5-expressing cells towards a chemoattractant.[25][26]

4.2.1. Materials and Reagents:

  • CCR5-expressing cells (e.g., specific T-cell lines or PBMCs)

  • Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane

  • Chemoattractant (CCR5 ligand, e.g., RANTES/CCL5)

  • Assay medium

  • Test compound and positive control (e.g., Maraviroc)

  • Cell viability/quantification reagent

4.2.2. Procedure:

  • Cell Preparation: Culture and harvest CCR5-expressing cells.

  • Assay Setup: Place the chemoattractant in the lower chamber of the chemotaxis plate. In the upper chamber, place the cells that have been pre-incubated with varying concentrations of the test compound or control.

  • Incubation: Incubate the plate for a sufficient time to allow cell migration (e.g., 2-4 hours) at 37°C.

  • Quantification: Remove non-migrated cells from the upper surface of the membrane. Quantify the migrated cells in the lower chamber using a suitable method (e.g., cell staining and counting, or a fluorescence-based assay).

4.2.3. Data Analysis: Calculate the percentage of inhibition of cell migration for each compound concentration and determine the IC50 value.

Potential as a Cyclin-Dependent Kinase (CDK) Inhibitor

Piperidine and piperazine derivatives have been identified as inhibitors of CDKs, which are key regulators of the cell cycle.[27][28][29][30][31] CDK inhibition is a major area of research in cancer therapy.

Quantitative Data for Related Piperidine/Piperazine Derivatives
CompoundTargetIC50 (nM)
Benzofuran-piperazine hybrid 9hCDK240.91
Benzofuran-piperazine hybrid 11dCDK241.70
Benzofuran-piperazine hybrid 13cCDK252.63

Data from Abdel-Maksoud et al. (2022)[27][30]

Experimental Protocol: In Vitro CDK2 Kinase Assay

This protocol describes a method to measure the activity of CDK2 and the inhibitory effect of a test compound.[32][33][34][35][36]

5.2.1. Materials and Reagents:

  • Active CDK2/Cyclin E complex

  • Kinase assay buffer

  • Substrate (e.g., Histone H1 or a specific peptide)

  • [γ-³²P]ATP (or a non-radioactive detection system like ADP-Glo™)

  • Test compound and positive control (e.g., Staurosporine)

  • Phosphocellulose paper or other separation method

  • Scintillation counter (for radioactive assay) or luminometer (for non-radioactive assay)

5.2.2. Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, substrate, and varying concentrations of the test compound or control.

  • Enzyme Addition: Add the CDK2/Cyclin E complex to the mixture.

  • Reaction Initiation: Start the reaction by adding [γ-³²P]ATP (or ATP for non-radioactive assays). Incubate at 30°C for a specified time (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Quantification: If using a radioactive method, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity. If using a non-radioactive method, follow the manufacturer's protocol to measure the signal (e.g., luminescence).

5.2.3. Data Analysis: Calculate the percentage of CDK2 inhibition for each compound concentration and determine the IC50 value.

Conclusion

While this compound is primarily known as a synthetic intermediate, its core piperidine-4-carboxylic acid structure is a privileged scaffold in medicinal chemistry. The potential for this molecule to interact with various biological targets, including PARP-1, GABAA receptors, acetylcholinesterase, CCR5, and CDKs, warrants further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore the pharmacological profile of this compound and its derivatives, potentially leading to the discovery of novel therapeutic agents.

References

1-Ethylpiperidine-4-carboxylic Acid: A Technical Guide to its Synthesis, Derivatives, and Role in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethylpiperidine-4-carboxylic acid, a derivative of isonipecotic acid (piperidine-4-carboxylic acid). The document details its chemical properties, a proposed synthetic pathway from isonipecotic acid, and its significant role as a key intermediate in the development of therapeutic agents, particularly Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. While direct quantitative biological data for this compound is not extensively available in public literature, its structural contribution to potent pharmacological agents is well-documented. This guide aims to serve as a foundational resource for researchers engaged in the synthesis and application of isonipecotic acid derivatives in medicinal chemistry and drug discovery.

Introduction

Isonipecotic acid (piperidine-4-carboxylic acid) is a conformationally constrained analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and acts as a partial agonist at GABA-A receptors.[1][2] Its piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. N-alkylation of the piperidine ring is a common strategy to modulate the pharmacological properties of isonipecotic acid derivatives. This compound (also known as 1-Ethylisonipecotic Acid) is a notable derivative that serves as a crucial building block in the synthesis of complex molecules with significant therapeutic potential, most prominently as inhibitors of PARP-1.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 90204-94-7[2][3]
Molecular Formula C8H15NO2[2][3]
Molecular Weight 157.21 g/mol [2][3]
Alternate Names 1-Ethylisonipecotic Acid, 1-Ethyl-4-piperidinecarboxylic Acid[2]

Synthesis of this compound from Isonipecotic Acid

Proposed Experimental Protocol: N-Ethylation with Ethyl Iodide

This proposed protocol is based on general methods for the N-alkylation of piperidines and related amino acids.[4]

Materials:

  • Isonipecotic acid

  • Ethyl iodide

  • Potassium carbonate (K2CO3) or another suitable base

  • Dimethylformamide (DMF) or another polar aprotic solvent

  • Diethyl ether or other suitable extraction solvent

  • Hydrochloric acid (HCl) for pH adjustment

  • Deionized water

  • Magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) for drying

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isonipecotic acid (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add potassium carbonate (2-3 equivalents) to the solution. The base is crucial to neutralize the hydroiodic acid formed during the reaction.

  • Addition of Ethylating Agent: Slowly add ethyl iodide (1.1-1.5 equivalents) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Dilute the filtrate with water and extract with a suitable organic solvent like diethyl ether to remove any unreacted ethyl iodide and other nonpolar impurities. The product, being a zwitterionic or salt form, is expected to remain in the aqueous layer.

  • Purification: Acidify the aqueous layer with HCl to a pH of approximately 2-3 to protonate the carboxylate, then extract the product into an organic solvent such as ethyl acetate. Alternatively, the aqueous solution can be concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Workflow Diagram:

G cluster_synthesis Synthesis of this compound start Start: Isonipecotic Acid + DMF add_base Add K2CO3 start->add_base add_ethyl_iodide Add Ethyl Iodide add_base->add_ethyl_iodide react Heat (50-70 °C) Monitor by TLC/LC-MS add_ethyl_iodide->react workup Cool & Filter react->workup extract Aqueous Work-up & Extraction workup->extract purify Acidify & Extract or Concentrate extract->purify end End: this compound purify->end

Proposed workflow for the synthesis of this compound.

Role in Drug Development: An Intermediate for PARP-1 Inhibitors

The primary significance of this compound in drug development lies in its role as a key synthetic intermediate for PARP-1 inhibitors.[3] PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway for single-strand DNA breaks.[5][6]

The PARP-1 Signaling Pathway and Therapeutic Intervention

In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-1 leads to the accumulation of unrepaired single-strand breaks.[6] During DNA replication, these breaks are converted into double-strand breaks, which cannot be efficiently repaired in HR-deficient cells, leading to cell death. This concept is known as synthetic lethality and is a cornerstone of targeted cancer therapy.[7]

PARP inhibitors, many of which incorporate the 1-ethylpiperidine-4-carboxamide moiety, bind to the catalytic domain of PARP-1, preventing the synthesis of poly(ADP-ribose) chains and trapping the enzyme on the DNA.[5] This disruption of DNA repair ultimately leads to the selective killing of cancer cells.

PARP-1 Inhibition Signaling Pathway:

G cluster_pathway PARP-1 Inhibition Pathway in Cancer Therapy dna_damage DNA Single-Strand Break parp1 PARP-1 Activation dna_damage->parp1 ber Base Excision Repair parp1->ber replication DNA Replication ber->replication dsb Double-Strand Break replication->dsb Stalled Fork Collapse hr_proficient HR Proficient Cells (Normal Cells) dsb->hr_proficient hr_deficient HR Deficient Cells (e.g., BRCA mutant) dsb->hr_deficient repair Homologous Recombination Repair hr_proficient->repair apoptosis Cell Death (Apoptosis) hr_deficient->apoptosis survival Cell Survival repair->survival parp_inhibitor PARP Inhibitor (derived from 1-Ethylpiperidine- 4-carboxylic acid) parp_inhibitor->parp1

Role of PARP inhibitors in inducing synthetic lethality in HR-deficient cancer cells.
Quantitative Data for PARP-1 Inhibitors Derived from Isonipecotic Acid Derivatives

While specific biological activity data for this compound itself is scarce, numerous studies report the high potency of PARP-1 inhibitors that incorporate this structural motif. The table below presents representative data for such inhibitors.

Compound ClassTarget(s)IC50 (nM)Reference(s)
ImidazobenzodiazepinesPARP-126[7]
Benzimidazole CarboxamidesPARP-1 / PARP-24.3 / 1.58[7]
1H-Thieno[3,4-d]imidazole-4-carboxamidesPARP-1Potent Inhibition[1]
PyridopyridazinonesPARP-136[8]
Imidazo[4,5-c]pyridine-7-carboxamidesPARP-18.6[9]

Note: The IC50 values refer to the final inhibitor molecules, not this compound itself.

Conclusion

This compound is a valuable derivative of isonipecotic acid with a significant, albeit indirect, role in modern drug discovery. Its primary utility is as a versatile building block for the synthesis of potent PARP-1 inhibitors, which have emerged as a successful class of targeted therapies for cancers with specific DNA repair deficiencies. While further research may elucidate direct pharmacological activities of this compound, its current importance to medicinal chemists and drug development professionals is firmly established through its incorporation into highly active pharmaceutical agents. This guide provides a foundational understanding of its synthesis and therapeutic relevance, encouraging further exploration into the diverse applications of isonipecotic acid derivatives.

References

The Structure-Activity Relationship of N-Substituted Piperidine-4-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-substituted piperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this chemical class, with a particular focus on its application in the development of gamma-aminobutyric acid (GABA) uptake inhibitors and opioid receptor modulators. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to support ongoing research and development efforts in neuropharmacology and pain management.

N-Substituted Piperidine-4-Carboxylic Acids as GABA Uptake Inhibitors

Derivatives of piperidine-4-carboxylic acid, particularly those structurally related to nipecotic acid and guvacine, have been extensively investigated as inhibitors of GABA transporters (GATs). These transporters play a crucial role in regulating GABAergic neurotransmission by removing GABA from the synaptic cleft. Inhibition of GATs prolongs the action of GABA, leading to potential therapeutic benefits in conditions such as epilepsy and anxiety.

Core Structure-Activity Relationships

The SAR for N-substituted piperidine-4-carboxylic acid derivatives as GAT inhibitors is primarily dictated by the nature of the substituent on the piperidine nitrogen. Lipophilic N-substituents are generally crucial for high-affinity binding to the GAT-1 subtype.

A generalized SAR for these compounds can be summarized as follows:

SAR_GABA Scaffold Piperidine-4-Carboxylic Acid Core N-H COOH N_Sub N-Substituent (Lipophilic Group) Scaffold:nh->N_Sub Substitution Critical for Activity Activity GABA Uptake Inhibition (Potency & Selectivity) Scaffold:cooh->Activity Essential for Binding N_Sub->Activity Influences

Caption: General SAR of N-substituted piperidine-4-carboxylic acids as GABA uptake inhibitors.

Quantitative SAR Data

The following table summarizes the inhibitory activity (IC50 values) of selected N-substituted piperidine-4-carboxylic acid derivatives against GABA transporters.

Compound IDN-SubstituentGAT-1 IC50 (µM)GAT-2 IC50 (µM)GAT-3 IC50 (µM)BGT-1 IC50 (µM)Reference
1 H (Isonipecotic acid)>1000>1000>1000>1000[1]
2 -(CH₂)₃-Ph1.5250150>1000[2]
3 -CH=CH-C(Thienyl)₂0.07 (Tiagabine)7403503570[3]
4 -CH₂-O-(p-Ph)-Ph0.5>100>100>100[4]
Experimental Protocol: [³H]GABA Uptake Assay

This protocol outlines a standard procedure for determining the inhibitory activity of test compounds on GABA transporters expressed in cell lines.

GABA_Uptake_Workflow start Start cell_culture Cell Culture (HEK-293 expressing GATs) start->cell_culture plating Plate Cells in 96-well plates cell_culture->plating preincubation Pre-incubate with Test Compound plating->preincubation incubation Incubate with [³H]GABA and unlabeled GABA preincubation->incubation termination Terminate Uptake (Wash with ice-cold buffer) incubation->termination lysis Cell Lysis termination->lysis scintillation Scintillation Counting lysis->scintillation analysis Data Analysis (IC50 determination) scintillation->analysis end End analysis->end

Caption: Workflow for a [³H]GABA uptake assay.

Detailed Methodology:

  • Cell Culture and Plating: Human Embryonic Kidney (HEK-293) cells stably expressing the desired GABA transporter subtype (e.g., GAT-1, GAT-2, GAT-3, or BGT-1) are cultured under standard conditions. Cells are then seeded into 96-well microplates and allowed to adhere overnight.[5]

  • Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Pre-incubation: The cell monolayers are washed with the assay buffer and then pre-incubated with varying concentrations of the test compounds or vehicle for 10-20 minutes at room temperature.

  • GABA Uptake: The uptake is initiated by adding a mixture of [³H]GABA and a low concentration of unlabeled GABA to each well. The incubation is typically carried out for 1-5 minutes at room temperature.[5]

  • Termination of Uptake: The uptake is terminated by rapidly aspirating the incubation medium and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). The cell lysates are then transferred to scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.[5]

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor (e.g., tiagabine). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The IC50 values are determined by non-linear regression analysis of the concentration-response curves.

N-Substituted Piperidine-4-Carboxylic Acids as Opioid Receptor Modulators

The N-substituted piperidine framework is also a cornerstone in the development of ligands for opioid receptors (mu, delta, and kappa), which are critical targets for pain management. The SAR in this context is highly dependent on the nature of the N-substituent and additional substitutions on the piperidine ring.

Core Structure-Activity Relationships

For opioid receptor activity, particularly for antagonists, the N-substituent plays a pivotal role in determining potency and selectivity. The presence of a 4-aryl group is a common feature in many potent opioid ligands based on the piperidine scaffold.

SAR_Opioid Scaffold 4-Aryl-Piperidine Core N 4-Aryl N_Sub N-Substituent (e.g., Alkyl, Aralkyl) Scaffold:n->N_Sub Substitution Modulates Potency & Selectivity Aryl_Sub Aryl Substituents (e.g., 3-OH) Scaffold:aryl->Aryl_Sub Substitution Critical for Affinity Activity Opioid Receptor Activity (Affinity & Efficacy) N_Sub->Activity Aryl_Sub->Activity Opioid_Binding_Workflow start Start membrane_prep Membrane Preparation (from cells expressing opioid receptors) start->membrane_prep assay_setup Assay Setup in 96-well Plate (Total, Non-specific, Competitive) membrane_prep->assay_setup incubation Incubation with Radioligand (e.g., [³H]-DAMGO) and Test Compound assay_setup->incubation filtration Rapid Filtration (to separate bound and free radioligand) incubation->filtration washing Filter Washing filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis end End analysis->end

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Ethylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpiperidine-4-carboxylic acid, also known as 1-ethylisonipecotic acid, is a substituted piperidine derivative of significant interest in medicinal chemistry. Its structural motif is a key component in the development of various therapeutic agents. Notably, it serves as a crucial intermediate in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, a class of drugs involved in DNA repair and RNA transcription modulation, with applications in oncology.[1] This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway and its relevance in the PARP-1 signaling cascade.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding its behavior in biological systems and for its application in drug design and development.

General and Physical Properties
PropertyValueSource
CAS Number 90204-94-7[1][2]
Molecular Formula C₈H₁₅NO₂[1][2]
Molecular Weight 157.21 g/mol [1][2]
Form Solid[1]
Boiling Point 262.7 ± 33.0 °C (Predicted)[1]
Density 1.067 ± 0.06 g/cm³ (Predicted)[1]
Melting Point Not available
Acidity and Solubility
PropertyValueSource
pKa 4.04 ± 0.20 (Predicted)
Solubility Soluble in Methanol[1]

Synthesis Pathway

A plausible synthetic route to this compound involves a two-step process starting from the commercially available ethyl isonipecotate (ethyl piperidine-4-carboxylate). The first step is an N-alkylation reaction to introduce the ethyl group, followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid.

G cluster_synthesis Synthesis of this compound start Ethyl isonipecotate step1 N-Alkylation with Ethyl Halide (e.g., Ethyl Bromide) in the presence of a base (e.g., K₂CO₃) and a solvent (e.g., Acetonitrile) start->step1 Step 1 intermediate Ethyl 1-ethylpiperidine-4-carboxylate step1->intermediate step2 Ester Hydrolysis (Acidic or Basic conditions, e.g., NaOH followed by HCl) intermediate->step2 Step 2 product This compound step2->product

A plausible two-step synthesis of this compound.

Role in PARP-1 Inhibition and DNA Repair Signaling Pathway

This compound is a building block for PARP-1 inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway, a major DNA repair mechanism. In cancer cells with deficiencies in other DNA repair pathways (e.g., homologous recombination), inhibiting PARP-1 leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

G cluster_pathway Simplified PARP-1 Signaling in DNA Repair dna_damage DNA Single-Strand Break parp1 PARP-1 Activation dna_damage->parp1 par_synthesis Poly(ADP-ribose) (PAR) Synthesis parp1->par_synthesis no_repair Inhibition of Repair & Accumulation of DNA Damage parp1->no_repair parp_inhibitor PARP-1 Inhibitor (Synthesized from 1-Ethylpiperidine- 4-carboxylic acid intermediate) parp_inhibitor->parp1 Inhibits recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, DNA Ligase III) par_synthesis->recruitment ber Base Excision Repair (BER) recruitment->ber repair DNA Repair ber->repair apoptosis Apoptosis in Repair-Deficient Cancer Cells no_repair->apoptosis

Role of PARP-1 in DNA repair and the mechanism of its inhibition.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Synthesis of this compound

Step 1: N-Alkylation of Ethyl Isonipecotate

  • Reaction Setup: To a solution of ethyl isonipecotate (1 equivalent) in a suitable solvent such as anhydrous acetonitrile, add a base, for example, potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Addition of Alkylating Agent: Add ethyl bromide or ethyl iodide (1.1-1.5 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting residue, crude ethyl 1-ethylpiperidine-4-carboxylate, can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 1-ethylpiperidine-4-carboxylate

  • Reaction Setup: Dissolve the ethyl 1-ethylpiperidine-4-carboxylate from Step 1 in a mixture of ethanol and water.

  • Saponification: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 equivalents) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 6-7 with concentrated hydrochloric acid (HCl).

  • Isolation and Purification: The product, this compound, may precipitate upon acidification. If so, it can be collected by filtration, washed with cold water, and dried. If it remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Determination of Melting Point
  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of pKa by Potentiometric Titration
  • Sample Preparation: A precisely weighed amount of this compound is dissolved in deionized water to create a solution of known concentration. The ionic strength of the solution is kept constant by adding a background electrolyte like potassium chloride (KCl).

  • Titration Setup: The solution is placed in a thermostated vessel at a constant temperature (e.g., 25 °C) and is stirred continuously. A calibrated pH electrode is immersed in the solution.

  • Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • pKa Calculation: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Determination of Solubility
  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

  • Sample Analysis: After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of this compound in the saturated solution is then determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or by titration.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard, may be added.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure. The carboxylic acid proton in ¹H NMR is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

Infrared (IR) Spectroscopy

  • Sample Preparation: The IR spectrum of the solid sample can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands. Key expected vibrations include a broad O-H stretch from the carboxylic acid group (around 3300-2500 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-H stretching and bending vibrations from the ethyl and piperidine moieties.

Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile/water).

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is recorded in both positive and negative ion modes.

  • Data Analysis: The spectrum is analyzed for the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight. The fragmentation pattern can also be analyzed to provide further structural information.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Ethylpiperidine-4-carboxylic acid from Ethyl Isonipecotate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Ethylpiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry, starting from ethyl isonipecotate. The primary synthetic strategy employed is reductive amination, a robust and widely utilized method for the N-alkylation of secondary amines. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds, including those targeting the central nervous system. The piperidine moiety is a common scaffold in drug discovery, and its N-substitution allows for the modulation of pharmacological properties. Ethyl isonipecotate, also known as ethyl 4-piperidinecarboxylate, is a readily available starting material for the introduction of various substituents onto the piperidine nitrogen.[1][2][3][4][5]

The synthesis described herein focuses on the N-ethylation of ethyl isonipecotate via reductive amination, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. Reductive amination offers a direct and efficient one-pot approach for this transformation, typically involving the reaction of the secondary amine with an aldehyde (acetaldehyde in this case) to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent.[6][7][8][9][10]

Synthetic Pathway

The overall two-step synthesis involves the N-alkylation of ethyl isonipecotate followed by ester hydrolysis.

Step 1: Synthesis of Ethyl 1-ethylpiperidine-4-carboxylate via Reductive Amination

Ethyl isonipecotate is reacted with acetaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), to yield ethyl 1-ethylpiperidine-4-carboxylate.

Step 2: Hydrolysis to this compound

The ethyl ester of the N-alkylated product is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to afford the final product, this compound.[11][12][13]

Experimental Protocols

Materials and Methods

Materials:

  • Ethyl isonipecotate (98%+)[5]

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

  • Standard glassware for extraction and filtration

Protocol for Synthesis of Ethyl 1-ethylpiperidine-4-carboxylate
  • To a solution of ethyl isonipecotate (1.0 eq) in anhydrous dichloromethane (DCM), add acetaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-ethylpiperidine-4-carboxylate.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol for Synthesis of this compound
  • Dissolve the purified ethyl 1-ethylpiperidine-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0 eq) in water.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH 6-7 with concentrated hydrochloric acid.

  • The product may precipitate upon acidification. If so, collect the solid by filtration. If no precipitate forms, the product can be isolated by lyophilization or extraction into a suitable organic solvent after further acidification.

  • Wash the isolated solid with cold water and dry under vacuum to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

ParameterStep 1: N-EthylationStep 2: Hydrolysis
Starting Material Ethyl isonipecotateEthyl 1-ethylpiperidine-4-carboxylate
Reagents Acetaldehyde, Sodium triacetoxyborohydrideSodium hydroxide
Solvent DichloromethaneEthanol/Water
Reaction Temperature 0 °C to Room TemperatureReflux
Reaction Time 12 - 18 hours2 - 4 hours
Typical Yield 85 - 95%90 - 98%
Product Purity (by NMR) >95% after chromatography>98%
Product Appearance Colorless to pale yellow oilWhite to off-white solid

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Ester Hydrolysis start_material Ethyl Isonipecotate reagents1 Acetaldehyde, NaBH(OAc)₃ in DCM reaction1 Reaction at 0°C to RT (12-18h) reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate Ethyl 1-ethylpiperidine-4-carboxylate purification1->intermediate reagents2 NaOH in EtOH/H₂O reaction2 Reflux (2-4h) intermediate->reaction2 reagents2->reaction2 workup2 Acidification (HCl) & Isolation reaction2->workup2 final_product This compound workup2->final_product

Caption: Experimental workflow for the two-step synthesis.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound from ethyl isonipecotate. The use of reductive amination in the first step is a key feature, offering high yields and operational simplicity. This synthetic route is scalable and can be adapted for the preparation of analogous N-substituted piperidine-4-carboxylic acids, which are of significant interest in the development of novel therapeutic agents. Researchers are advised to follow standard laboratory safety procedures when handling all chemicals.

References

Application Notes and Protocols for the N-Ethylation of Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the N-ethylation of piperidine-4-carboxylic acid, a crucial chemical modification in the synthesis of various pharmaceutical compounds. Two primary and effective methods are presented: Direct N-Alkylation and Reductive Amination . These protocols are designed to offer reliable strategies for achieving high yields and purity.

Introduction

The N-ethylation of the piperidine ring is a common synthetic step to modulate the pharmacological properties of molecules, such as basicity, lipophilicity, and receptor affinity. Piperidine-4-carboxylic acid and its esters are versatile building blocks in drug discovery. The choice between direct alkylation and reductive amination depends on factors like the availability of starting materials, desired reaction conditions, and tolerance of other functional groups in the molecule. Direct N-alkylation involves the reaction of the piperidine nitrogen with an ethyl halide, while reductive amination utilizes the reaction of the piperidine with acetaldehyde in the presence of a reducing agent.

Data Presentation

The following table summarizes the quantitative data for the two primary methodologies for the N-ethylation of piperidine-4-carboxylic acid derivatives.

MethodStarting MaterialReagentsSolventReaction TimeYield (%)Purity (%)Reference
Direct N-Alkylation Ethyl piperidine-4-carboxylateEthyl iodide, Potassium carbonateAcetonitrile12-16 hours~90>95Adapted from similar N-alkylation procedures
Reductive Amination Ethyl piperidine-4-carboxylateAcetaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃), Acetic acidMethanol2 hours90>98Based on patent WO2016071792A1 for a similar transformation[1]

Experimental Protocols

Protocol 1: Direct N-Alkylation of Ethyl Piperidine-4-Carboxylate

This protocol describes the N-ethylation of ethyl piperidine-4-carboxylate (ethyl isonipecotate) using ethyl iodide and potassium carbonate as the base.

Materials:

  • Ethyl piperidine-4-carboxylate (1 equivalent)

  • Ethyl iodide (1.2 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous acetonitrile (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add ethyl piperidine-4-carboxylate (1 eq.) and anhydrous acetonitrile.

  • Add finely powdered and dry potassium carbonate (2 eq.).

  • Add ethyl iodide (1.2 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 1-ethylpiperidine-4-carboxylate.

Protocol 2: Reductive Amination of Ethyl Piperidine-4-Carboxylate

This protocol details the N-ethylation of ethyl piperidine-4-carboxylate via reductive amination with acetaldehyde and sodium triacetoxyborohydride. This method is notable for its mild conditions and high selectivity.

Materials:

  • Ethyl piperidine-4-carboxylate (1 equivalent)

  • Acetaldehyde (1.5 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Acetic acid (catalytic amount, e.g., 10% v/v of the solvent)

  • Methanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask under an inert atmosphere, add ethyl piperidine-4-carboxylate (1 eq.) and a mixture of methanol and acetic acid (10:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Add acetaldehyde (1.5 eq.) dropwise to the solution.

  • Stir the mixture for 30 minutes at 0°C to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary. In many cases, the purity of the crude product is very high.[1]

Visualizations

Direct_N_Alkylation_Workflow reagents Ethyl Piperidine-4-carboxylate Ethyl Iodide K2CO3 Acetonitrile reaction Reflux (12-16h) reagents->reaction 1 workup Cooling & Filtration reaction->workup 2 purification Concentration & Column Chromatography workup->purification 3 product Ethyl 1-Ethylpiperidine-4-carboxylate purification->product 4

Caption: Workflow for Direct N-Alkylation.

Reductive_Amination_Workflow reagents Ethyl Piperidine-4-carboxylate Acetaldehyde Methanol/Acetic Acid iminium_formation Iminium Ion Formation (0°C, 30 min) reagents->iminium_formation 1 reduction Reduction with NaBH(OAc)3 (0°C to RT, 2h) iminium_formation->reduction 2 workup Quenching & Extraction reduction->workup 3 product Ethyl 1-Ethylpiperidine-4-carboxylate workup->product 4

Caption: Workflow for Reductive Amination.

Reaction_Pathways cluster_direct Direct N-Alkylation cluster_reductive Reductive Amination start_direct Ethyl Piperidine-4-carboxylate reagent_direct + Ethyl Iodide (K2CO3) product_direct Ethyl 1-Ethylpiperidine-4-carboxylate start_direct->product_direct SN2 Reaction start_reductive Ethyl Piperidine-4-carboxylate reagent_reductive + Acetaldehyde intermediate Iminium Ion Intermediate start_reductive->intermediate reducing_agent + NaBH(OAc)3 product_reductive Ethyl 1-Ethylpiperidine-4-carboxylate intermediate->product_reductive Reduction

Caption: Chemical Reaction Pathways.

References

Application Note: Purification of 1-Ethylpiperidine-4-carboxylic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust recrystallization protocol for the purification of 1-Ethylpiperidine-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds, including PARP-1 inhibitors involved in DNA repair and RNA transcription modulation.[1] The described methodology is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, which is critical for obtaining reliable and reproducible results in subsequent research and development activities. The protocol emphasizes solvent selection, a critical step for effective purification, and provides a systematic workflow for the recrystallization process.

Introduction

This compound (C₈H₁₅NO₂) is a solid at room temperature with a molecular weight of 157.21 g/mol .[1] Ensuring the high purity of this compound is essential for its application in pharmaceutical synthesis. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature.[2] This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.

Physicochemical Properties

A summary of the physicochemical properties of this compound and related compounds is presented in Table 1. Understanding these properties is crucial for the development of an effective purification strategy.

PropertyThis compoundNotes
Molecular Formula C₈H₁₅NO₂[1]-
Molecular Weight 157.21 g/mol [1]-
Appearance White to off-white crystalline solidPredicted based on similar compounds[2]
pKa 4.04 ± 0.20Predicted[1]
Solubility Soluble in Methanol[1]Expected to have some water solubility due to the carboxylic acid and tertiary amine functional groups.[2]
Storage Temperature Room Temperature[1]-

Table 1. Physicochemical Properties of this compound.

Experimental Protocol

Materials
  • Crude this compound

  • High-purity solvents (e.g., water, ethanol, isopropanol, acetone, methanol)[2]

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula and glass stirring rod

Procedure

1. Solvent Selection:

The selection of an appropriate solvent is the most critical step for a successful recrystallization. A systematic approach to solvent screening is recommended:

  • Place a small amount (approx. 20-30 mg) of crude this compound into several test tubes.

  • Add a few drops of a different potential solvent to each test tube at room temperature and observe the solubility. An ideal solvent will show low solubility at this stage.[2]

  • Gently heat the test tubes that did not show complete dissolution. The desired solvent will completely dissolve the compound upon heating.[2]

  • Allow the hot solutions to cool to room temperature, and then place them in an ice bath. The solvent that yields a good crop of crystals upon cooling is suitable for the recrystallization.[2]

2. Recrystallization Workflow:

The general workflow for the recrystallization of this compound is depicted in the following diagram:

Recrystallization_Workflow cluster_setup Preparation cluster_dissolution Dissolution cluster_filtration Purification cluster_analysis Analysis A Place crude compound in Erlenmeyer flask B Add minimum amount of hot solvent A->B Start Recrystallization C Heat and stir until fully dissolved B->C D Hot gravity filtration (if insoluble impurities are present) C->D Solution with impurities E Cool solution slowly to room temperature C->E Clear solution D->E F Cool in an ice bath to maximize crystal formation E->F G Collect crystals by vacuum filtration F->G H Wash crystals with cold solvent G->H I Dry the purified crystals H->I J Determine melting point I->J Final Product K Assess purity (e.g., HPLC, NMR) J->K

Caption: Experimental workflow for the purification of this compound.

3. Detailed Recrystallization Steps:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization of the product.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[2][3]

  • Collection and Washing: Collect the formed crystals by vacuum filtration using a Buchner funnel.[2] Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any remaining solvent.

Purity Assessment

The purity of the recrystallized this compound should be assessed to confirm the effectiveness of the purification process. The following analytical techniques are recommended:

  • Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method to quantify the purity of the compound and detect any remaining impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the compound and identify any impurities.[2]

Conclusion

Recrystallization is an effective and economical method for the purification of this compound. The success of this technique is highly dependent on the appropriate choice of solvent. By following the detailed protocol and workflow presented in this application note, researchers can consistently obtain high-purity this compound suitable for demanding applications in pharmaceutical research and development.

References

Application Note: HPLC Analysis for Purity Determination of 1-Ethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethylpiperidine-4-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, including PARP-1 inhibitors which are involved in DNA repair and RNA transcription modulation.[1] The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique for assessing the purity of such compounds.

This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound. Given the polar nature of the analyte, strategies to enhance retention on a non-polar stationary phase are discussed.[2][3] An alternative approach using Hydrophilic Interaction Liquid Chromatography (HILIC) is also presented as a suitable technique for highly polar compounds.[4][5][6][7]

Principle of Analysis

Reversed-phase HPLC separates analytes based on their hydrophobic interactions with a non-polar stationary phase, typically C18.[8] A polar mobile phase is used for elution. Since this compound is a polar molecule, achieving adequate retention can be challenging.[9] To overcome this, the mobile phase is acidified to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the column.[2] UV detection is employed for quantification.

Experimental Protocols

Method 1: Reversed-Phase HPLC (Primary Method)

1. Apparatus and Software:

  • HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Data acquisition and processing software.

2. Reagents and Materials:

  • This compound reference standard (purity ≥ 99.5%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (or Formic acid for MS compatibility) (Analytical grade)[10]

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

3. Preparation of Solutions:

  • Mobile Phase A (Aqueous): 0.1% Phosphoric acid in Water.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Water/Acetonitrile (50:50, v/v).

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Gemini C18)[11]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 210 nm
Injection Volume 10 µL

5. Analytical Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution five times to check for system suitability (RSD of peak area ≤ 2.0%).

  • Inject the sample solution in duplicate.

  • Calculate the purity of the sample by the area normalization method.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) (Alternative Method)

HILIC is an excellent alternative for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography.[12]

1. Chromatographic Conditions:

ParameterCondition
Column HILIC, 150 mm x 4.6 mm, 5 µm (e.g., silica-based amide or bare silica)
Mobile Phase A: Acetonitrile with 0.1% Formic AcidB: Water with 0.1% Formic Acid
Gradient 95% A to 50% A over 15 minutes, hold for 5 minutes, return to 95% A and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detector Wavelength 210 nm
Injection Volume 10 µL

Note: The sample and standard preparation would be similar to the RP-HPLC method, but the diluent should be compatible with the HILIC mobile phase (e.g., 90:10 Acetonitrile:Water).

Data Presentation

Table 1: System Suitability Results for RP-HPLC Method

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
18.5212543211.18500
28.5112567891.18550
38.5312554321.28480
48.5212539871.18520
58.5112571231.28510
Mean 8.52 1255530 1.14 8512
%RSD 0.10% 0.11% --

Table 2: Purity Analysis of this compound Sample (Lot No. XXX)

Peak No.Retention Time (min)Peak Area% Area
13.4534560.27
28.52126789099.58
310.1219870.15
Total -1273333 100.00

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Sample and Reference Standard B Dissolve in Diluent (ACN/Water) A->B C Filter Sample Solution (0.45 µm filter) B->C F Autosampler C->F Inject into HPLC D Mobile Phase (0.1% H3PO4 in Water / ACN) E Pump D->E E->F G C18 Column (30 °C) F->G H UV Detector (210 nm) G->H I Data Acquisition System H->I Signal Output J Integrate Peaks I->J K Calculate Purity (% Area Normalization) J->K L Generate Report K->L

Caption: Workflow for the HPLC purity analysis of this compound.

Conclusion

The described reversed-phase HPLC method is demonstrated to be suitable for the purity determination of this compound. The use of an acidic mobile phase allows for adequate retention and good peak shape on a standard C18 column. The system suitability parameters meet typical acceptance criteria, indicating the reliability of the method. For highly polar impurities that may not be well-retained, the alternative HILIC method provides an orthogonal separation mechanism. This application note provides a comprehensive protocol for researchers and drug development professionals to ensure the quality control of this important pharmaceutical intermediate.

References

Application Notes and Protocols for the GC-MS Characterization of 1-Ethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethylpiperidine-4-carboxylic acid is a substituted piperidine derivative that may serve as a building block in the synthesis of pharmaceutically active compounds. The accurate characterization and quantification of this compound are essential for research, development, and quality control purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the high polarity and low volatility of this compound, direct analysis by GC-MS is challenging, often resulting in poor peak shape and low sensitivity.[1] To overcome these limitations, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[1]

This document provides a detailed protocol for the characterization of this compound using GC-MS, focusing on a silylation-based derivatization method. Silylation is a common and effective technique for derivatizing compounds with active hydrogens, such as those found in carboxylic acids and amines.[2][3][4]

Experimental Protocols

Principle

The protocol is based on the derivatization of this compound via silylation, which involves the replacement of the active hydrogen on the carboxylic acid group with a trimethylsilyl (TMS) group. This process significantly reduces the polarity and increases the volatility of the analyte, enabling its successful separation and detection by GC-MS. The most common silylating agents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[4][5]

Reagents and Materials
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (Anhydrous, GC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Nitrogen gas, high purity

  • 2 mL GC vials with screw caps and septa

Sample Preparation and Derivatization
  • Standard Solution Preparation : Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Sample Aliquoting : Transfer a known volume (e.g., 50 µL) of the sample or standard solution into a clean GC vial.

  • Solvent Evaporation : Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40-50°C). It is critical to ensure the sample is completely dry as silylating reagents are moisture-sensitive.[6]

  • Derivatization Reaction :

    • Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to reconstitute the dried sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Securely cap the vial and vortex briefly to ensure thorough mixing.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.[7]

  • Cooling and Analysis : After heating, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point for method development and can be optimized for specific instrumentation and analytical goals.

Gas Chromatography (GC) Conditions
ParameterRecommended Setting
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Mode Splitless
Injector Temperature 280°C
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Injection Volume 1 µL
Mass Spectrometry (MS) Conditions
ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 50 - 450 amu
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (for identification)Selected Ion Monitoring (SIM) (for quantification)

Data Presentation

For quantitative analysis, a calibration curve should be constructed using a series of standards prepared and derivatized using the protocol described above. Selected Ion Monitoring (SIM) mode is recommended for achieving lower detection limits and higher selectivity.

Example Quantitative Data (for Method Validation)

The following table presents a template for the kind of data that would be generated during method validation. The specific ions and retention time would need to be determined experimentally.

Analyte (TMS Derivative)Retention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound, TMS esterTo be determinede.g., 214 (M-15)To be determined
Example Calibration Curve Data
Concentration (µg/mL)Peak Area (Arbitrary Units)
115,000
578,000
10160,000
25410,000
50825,000
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample/Standard Solution dry Evaporate to Dryness (N2 Stream) sample->dry reconstitute Reconstitute in Anhydrous Solvent dry->reconstitute add_reagent Add Silylating Reagent (BSTFA + 1% TMCS) reconstitute->add_reagent heat Heat at 70°C for 60 min add_reagent->heat cool Cool to Room Temp heat->cool inject Inject 1 µL into GC-MS cool->inject gc_sep GC Separation inject->gc_sep ms_detect MS Detection (EI) gc_sep->ms_detect data_acq Data Acquisition (Scan & SIM) ms_detect->data_acq peak_int Peak Integration data_acq->peak_int quant Quantification (Calibration Curve) peak_int->quant

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for the Use of 1-Ethylpiperidine-4-carboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their pharmacological properties. 1-Ethylpiperidine-4-carboxylic acid, a cyclic, N-alkylated amino acid analogue, offers a unique scaffold to enhance peptide stability, introduce conformational constraints, and improve bioactivity. Its rigid piperidine ring can influence the peptide backbone conformation, potentially leading to increased receptor affinity and selectivity. Furthermore, the N-ethyl group can contribute to improved metabolic stability by protecting against enzymatic degradation.

These application notes provide a comprehensive overview of the utility of this compound in solid-phase peptide synthesis (SPPS), including a detailed protocol for the synthesis of the requisite Fmoc-protected building block and its incorporation into peptide chains.

Application Notes

Enhancing Peptide Stability and Pharmacokinetics

The piperidine scaffold is a prevalent motif in a wide range of clinically approved drugs, valued for its contribution to metabolic stability and favorable pharmacokinetic profiles. The incorporation of this compound into a peptide sequence can confer several advantages:

  • Resistance to Enzymatic Degradation: The N-alkylated piperidine structure is resistant to cleavage by peptidases, which can significantly prolong the in vivo half-life of the peptide therapeutic.

  • Improved Conformational Stability: The rigid cyclic structure of the piperidine ring restricts the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to higher receptor affinity and reduced off-target effects.

  • Modulation of Physicochemical Properties: The ethyl group on the piperidine nitrogen can influence the lipophilicity and solubility of the resulting peptide, which can be fine-tuned to optimize drug-like properties.

Impact on Receptor Binding and Signaling

Piperidine-containing molecules are known to act as ligands for a variety of receptors, including G-protein coupled receptors (GPCRs). The conformational constraints imposed by the this compound residue can orient key pharmacophoric groups in a manner that enhances binding to the receptor's active site. This can lead to potent and selective agonism or antagonism of the target receptor.

For instance, incorporating this residue into a peptide ligand for a GPCR could stabilize a β-turn-like structure, mimicking the conformation of a natural ligand and leading to enhanced downstream signaling. The diagram below illustrates a hypothetical signaling pathway modulated by a peptide containing this compound.

G cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (α, β, γ subunits) GPCR->G_protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Peptide Peptide containing 1-Ethylpiperidine- 4-carboxylic acid Peptide->GPCR binds and activates Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Figure 1. Hypothetical GPCR signaling pathway activated by a peptide containing this compound.

Experimental Protocols

Synthesis of Fmoc-1-Ethylpiperidine-4-carboxylic acid

The successful incorporation of this compound into a peptide using Fmoc-based SPPS first requires its synthesis with an N-terminal Fmoc protecting group. The following protocol is adapted from established methods for the synthesis of similar protected amino acid analogues.

Workflow for Synthesis of Fmoc-1-Ethylpiperidine-4-carboxylic acid:

G start 1-Ethyl-4-piperidone step1 Strecker Synthesis (KCN, (NH4)2CO3) start->step1 intermediate1 Spirohydantoin intermediate step1->intermediate1 step2 Hydrolysis (e.g., Ba(OH)2) intermediate1->step2 intermediate2 1-Ethylpiperidine-4-amino-4-carboxylic acid step2->intermediate2 step3 Fmoc Protection (Fmoc-OSu, NaHCO3) intermediate2->step3 product Fmoc-1-Ethylpiperidine-4-carboxylic acid step3->product

Figure 2. Synthetic workflow for the preparation of the Fmoc-protected building block.

Protocol:

  • Strecker Synthesis of the Spirohydantoin Intermediate:

    • In a suitable reaction vessel, dissolve 1-Ethyl-4-piperidone (1 equivalent) in a mixture of ethanol and water.

    • Add potassium cyanide (1.5 equivalents) and ammonium carbonate (3 equivalents).

    • Heat the mixture at 60°C for 5-7 hours.

    • Cool the reaction mixture and collect the precipitated spirohydantoin product by filtration. Wash with cold water and dry under vacuum.

  • Hydrolysis to the Amino Acid:

    • Suspend the spirohydantoin intermediate (1 equivalent) in a solution of barium hydroxide octahydrate (4 equivalents) in water.

    • Heat the mixture to reflux at 110°C for 24-48 hours.

    • Cool the reaction to room temperature and acidify with sulfuric acid to precipitate barium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 1-Ethylpiperidine-4-amino-4-carboxylic acid.

  • Fmoc Protection:

    • Dissolve the crude amino acid (1 equivalent) in a 10% aqueous sodium carbonate solution.

    • Add a solution of Fmoc-succinimide (Fmoc-OSu) (1.1 equivalents) in acetone dropwise while maintaining the pH at 9-10 with additional sodium carbonate solution.

    • Stir the reaction at room temperature for 4-6 hours.

    • Acidify the reaction mixture with HCl to pH 2-3 and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield Fmoc-1-Ethylpiperidine-4-carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of the sterically hindered Fmoc-1-Ethylpiperidine-4-carboxylic acid requires optimized coupling conditions to ensure high efficiency.

SPPS Workflow for Incorporating the Modified Amino Acid:

G start Resin Swelling (DMF) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Washing (DMF, DCM) deprotection->wash1 coupling Coupling of Fmoc-1-Ethylpiperidine- 4-carboxylic acid (HATU/DIPEA in DMF) wash1->coupling wash2 Washing (DMF, DCM) coupling->wash2 repeat Repeat cycle for subsequent amino acids wash2->repeat repeat->deprotection Next cycle cleavage Cleavage and Deprotection (TFA cocktail) repeat->cleavage Final cycle product Purified Peptide cleavage->product

Figure 3. SPPS workflow for the incorporation of Fmoc-1-Ethylpiperidine-4-carboxylic acid.

Protocol:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Coupling of Fmoc-1-Ethylpiperidine-4-carboxylic acid:

    • Pre-activate a solution of Fmoc-1-Ethylpiperidine-4-carboxylic acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time is recommended due to the steric hindrance of the amino acid.

    • Monitor the coupling efficiency using a qualitative ninhydrin test. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: After the synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using a standard trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables provide representative data for the synthesis and incorporation of sterically hindered amino acids, which can be used as a guideline for optimizing the use of this compound.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentActivation Time (min)Coupling Time (h)Typical Yield (%)
HBTU/DIPEA5-104-680-90
HATU/DIPEA 2-5 2-4 >95
PyBOP/DIPEA5-103-585-95
DIC/HOBt10-156-870-85

Data is generalized from literature on sterically hindered amino acids. HATU is recommended for optimal performance with Fmoc-1-Ethylpiperidine-4-carboxylic acid.

Table 2: Representative Yields and Purity for a Model Peptide

Peptide SequenceModified ResidueCrude Purity (RP-HPLC, %)Final Yield (%)
Ac-Tyr-Gly-Gly-Phe-Leu-NH₂None~90~75
Ac-Tyr-X-Gly-Phe-Leu-NH₂X = this compound~80~60

Yields and purity are estimates and may vary depending on the specific peptide sequence and synthesis conditions.

Application Notes and Protocols for the Derivatization of 1-Ethylpiperidine-4-carboxylic acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpiperidine-4-carboxylic acid is a key chemical moiety in various pharmacologically active compounds. Accurate and sensitive quantification of this analyte in diverse matrices is crucial for pharmacokinetic studies, metabolic profiling, and quality control in drug development. Due to its polar nature, derivatization is often essential to improve its chromatographic behavior and detection sensitivity in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These application notes provide detailed protocols for the derivatization of this compound to enhance its analytical performance.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the polarity of this compound must be reduced to increase its volatility and thermal stability. The primary methods to achieve this are silylation and a two-step esterification-acylation.

Method 1: Silylation

Silylation involves the replacement of the active hydrogen in the carboxylic acid group with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. TBDMS derivatives, formed using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are generally more stable and less susceptible to hydrolysis compared to TMS derivatives.

Experimental Protocol: Silylation with MTBSTFA

  • Sample Preparation: Evaporate an aliquot of the sample containing this compound to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.

  • Derivatization Reaction:

    • Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to the dried sample.

    • Add 100 µL of a suitable solvent such as acetonitrile or pyridine.

    • Seal the reaction vial tightly and heat at 100°C for 2-4 hours. The reaction time and temperature may require optimization for maximal yield.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.

Expected Quantitative Data (Representative)

The following table presents expected performance metrics based on the analysis of similar amino acids after silylation.[1][2]

ParameterExpected ValueNotes
Derivatization Yield > 90%Optimization of reaction time and temperature is critical.
Stability of Derivative Stable for up to 72 hours at room temperature.TBDMS derivatives are known for their enhanced stability.
Limit of Detection (LOD) 10 - 50 nMDependent on the mass spectrometer's sensitivity.
Linear Range 50 nM - 10 µMExpected to show good linearity over a wide concentration range.
Retention Time Shift Significant decreaseDerivatization increases volatility, leading to earlier elution.
Method 2: Two-Step Esterification and Acylation

This method first converts the carboxylic acid to an ester (e.g., methyl or ethyl ester) followed by acylation of the piperidine nitrogen if it were a secondary amine. However, since this compound has a tertiary amine, only the esterification of the carboxylic acid is necessary. This process significantly increases the volatility of the analyte. For compounds with both amine and carboxylic acid groups, this two-step derivatization is common.

Experimental Protocol: Esterification

  • Sample Preparation: Dry an aliquot of the sample containing this compound.

  • Esterification Reaction:

    • Add 1 mL of 3 N methanolic HCl to the dried sample.

    • Cap the vial and heat at 100°C for 30 minutes.

    • After cooling, evaporate the reagent under a stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried residue in a suitable solvent like ethyl acetate or dichloromethane before GC-MS analysis.

Expected Quantitative Data (Representative)

The data below is representative of what can be expected for the esterification of amino and carboxylic acids for GC-MS analysis.

ParameterExpected ValueNotes
Derivatization Yield > 95%A well-established and efficient reaction.
Stability of Derivative Stable for several days under refrigeration.Methyl esters are generally stable.
Limit of Detection (LOD) 20 - 100 nMHighly dependent on the specific compound and MS detector.
Linear Range 100 nM - 25 µMGood linearity is typically achieved.
GC Peak Shape Symmetrical and sharpEsterification effectively reduces the polarity that causes peak tailing.

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For LC-MS, derivatization is primarily employed to enhance ionization efficiency, especially in positive electrospray ionization (ESI) mode. This is achieved by introducing a moiety with high proton affinity or a permanent positive charge.

Method 3: Amide Coupling to Enhance Ionization

This method involves coupling the carboxylic acid group of this compound with an amine-containing reagent that has a high proton affinity or a permanent positive charge. A common approach is to use a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, which then reacts with the derivatizing amine.[3] Reagents like N-(4-aminophenyl)piperidine can significantly improve detection limits.[4]

Experimental Protocol: Derivatization with N-(4-aminophenyl)piperidine and EDC

  • Sample Preparation: The sample containing this compound can be in an aqueous or organic solvent.

  • Derivatization Reaction:

    • To 90 µL of the sample or standard solution, add 5 µL of 1000 mM N-(4-aminophenyl)piperidine and 50 µL of 100 mM EDC (both prepared in 50:50 acetonitrile/water).

    • Incubate the mixture at 4°C for 2 hours.

    • Quench the reaction by adding 50 µL of 100 mM formic acid.

    • The sample is then ready for dilution and LC-MS/MS analysis.[3]

  • Analysis: The derivatized sample is analyzed by reverse-phase LC-MS/MS in positive ion mode.

Expected Quantitative Data (Representative)

The following table shows the potential improvements in analytical performance based on the derivatization of various carboxylic acids for LC-MS analysis.[3][4]

ParameterExpected ValueNotes
Derivatization Efficiency Variable (can be optimized to >90%)Reaction conditions like pH, temperature, and reagent concentrations are key.[3]
Improvement in LOD 25 to over 2000-foldThe high proton affinity tag dramatically enhances ESI+ signal.[4]
Limit of Detection (LOD) 0.5 - 5 ppbSignificant sensitivity enhancement is expected.[4]
Chromatographic Retention IncreasedThe derivatization adds a less polar moiety, improving retention on C18 columns.
MS/MS Fragmentation Predictable fragmentation of the tagAllows for sensitive and specific multiple reaction monitoring (MRM) transitions.

Visualizations

Workflow for Derivatization and Analysis

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Drying Evaporation to Dryness (for GC-MS) Sample->Drying Derivatization Addition of Derivatizing Agent (e.g., MTBSTFA, Methanolic HCl, EDC/Amine) Drying->Derivatization Reaction Heating / Incubation Derivatization->Reaction Injection Injection into GC-MS or LC-MS Reaction->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Data_Analysis Data Analysis and Quantification Data_Acquisition->Data_Analysis Silylation_Reaction Analyte This compound (with active -COOH hydrogen) Product Silylated Derivative (Volatile and Thermally Stable) Analyte->Product + Reagent Silylating Reagent (e.g., MTBSTFA) Reagent->Product + GCMS Analysis by GC-MS Product->GCMS Injection

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Ethylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-Ethylpiperidine-4-carboxylic acid hydrochloride, a key intermediate in the manufacturing of various pharmaceutical compounds. The described synthetic route is a robust, four-step process commencing from the readily available starting material, isonipecotic acid. The protocol includes detailed methodologies for each synthetic transformation: esterification, N-alkylation via reductive amination, hydrolysis, and final salt formation. Quantitative data, including reaction yields and key process parameters, are summarized for clarity. Furthermore, this guide includes diagrams of the synthetic pathway and experimental workflow to facilitate a comprehensive understanding of the manufacturing process.

Introduction

This compound and its hydrochloride salt are valuable building blocks in the synthesis of a range of pharmaceutically active compounds. The piperidine moiety is a common scaffold in medicinal chemistry, and its derivatives often exhibit significant biological activity. A scalable and efficient synthesis of this compound hydrochloride is therefore of high importance for the pharmaceutical industry. The synthetic strategy detailed herein is designed for scalability, employing cost-effective reagents and well-established chemical transformations to ensure a high-yielding and reproducible process.

Overall Synthetic Pathway

The large-scale synthesis of this compound hydrochloride is achieved through a four-step process starting from isonipecotic acid.

Synthesis_Pathway Isonipecotic_Acid Isonipecotic Acid Ethyl_Isonipecotate Ethyl Piperidine-4-carboxylate (Ethyl Isonipecotate) Isonipecotic_Acid->Ethyl_Isonipecotate   Step 1: Esterification   Ethanol, Thionyl Chloride    Ethyl_1_Ethylpiperidine_4_carboxylate Ethyl 1-Ethylpiperidine-4-carboxylate Ethyl_Isonipecotate->Ethyl_1_Ethylpiperidine_4_carboxylate   Step 2: N-Ethylation   Acetaldehyde, H₂, Pd/C    Product_Acid This compound Ethyl_1_Ethylpiperidine_4_carboxylate->Product_Acid   Step 3: Hydrolysis   Aqueous NaOH    Final_Product 1-Ethylpiperidine-4-carboxylic acid hydrochloride Product_Acid->Final_Product   Step 4: Salt Formation   HCl in Isopropanol   

Caption: Overall synthetic pathway for this compound hydrochloride.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reactant and Product Quantities per Batch

StepStarting MaterialMolar Mass ( g/mol )Quantity (kg)ProductMolar Mass ( g/mol )Theoretical Yield (kg)
1Isonipecotic Acid129.16100Ethyl Piperidine-4-carboxylate157.21121.7
2Ethyl Piperidine-4-carboxylate157.21121.7Ethyl 1-Ethylpiperidine-4-carboxylate185.27143.5
3Ethyl 1-Ethylpiperidine-4-carboxylate185.27143.5This compound157.21121.7
4This compound157.21121.7This compound hydrochloride193.67150.0

Table 2: Process Parameters and Expected Yields

StepReaction Time (h)Temperature (°C)Pressure (bar)SolventTypical Yield (%)Purity by HPLC (%)
124 - 4878 - 80 (Reflux)AtmosphericEthanol90 - 95>98
28 - 1240 - 505 - 10Ethanol85 - 90>97
34 - 680 - 90AtmosphericWater90 - 95>98
42 - 40 - 5AtmosphericIsopropanol95 - 98>99

Experimental Protocols

Step 1: Esterification of Isonipecotic Acid to Ethyl Piperidine-4-carboxylate

This step involves the conversion of isonipecotic acid to its ethyl ester, ethyl piperidine-4-carboxylate, using ethanol as both a reagent and a solvent, with thionyl chloride as the esterification catalyst.

Materials:

  • Isonipecotic Acid: 100 kg

  • Ethanol (anhydrous): 500 L

  • Thionyl Chloride: 110 kg (76 L)

  • Sodium Hydroxide (10% aqueous solution): As required for neutralization

  • Ethyl Acetate: For extraction

  • Anhydrous Sodium Sulfate: For drying

Procedure:

  • Charge a suitable glass-lined reactor with 500 L of anhydrous ethanol.

  • Cool the ethanol to 0-5 °C with constant stirring.

  • Slowly add 100 kg of isonipecotic acid to the ethanol.

  • Once the isonipecotic acid is suspended, add 110 kg of thionyl chloride dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly heat the mixture to reflux (approximately 78-80 °C) and maintain for 24-48 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess ethanol and thionyl chloride.

  • Dissolve the resulting oily residue in ethyl acetate.

  • Carefully wash the organic layer with a 10% aqueous sodium hydroxide solution until the aqueous layer is basic (pH > 9).

  • Separate the organic layer and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain ethyl piperidine-4-carboxylate as an oil.

Step 2: N-Ethylation of Ethyl Piperidine-4-carboxylate

This step utilizes a reductive amination reaction to introduce an ethyl group to the nitrogen of the piperidine ring.

Materials:

  • Ethyl Piperidine-4-carboxylate: 121.7 kg

  • Ethanol: 600 L

  • Acetaldehyde: 38 kg

  • Palladium on Carbon (5% Pd/C, 50% wet): 6 kg

  • Hydrogen Gas

Procedure:

  • Charge a hydrogenation reactor with 121.7 kg of ethyl piperidine-4-carboxylate and 600 L of ethanol.

  • Add 6 kg of 5% Pd/C catalyst (50% wet) to the mixture.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 5-10 bar.

  • Heat the mixture to 40-50 °C with vigorous stirring.

  • Slowly feed 38 kg of acetaldehyde into the reactor, maintaining the temperature and pressure.

  • Continue the reaction for 8-12 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude ethyl 1-ethylpiperidine-4-carboxylate.

Step 3: Hydrolysis of Ethyl 1-Ethylpiperidine-4-carboxylate

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using an aqueous solution of sodium hydroxide.

Materials:

  • Ethyl 1-Ethylpiperidine-4-carboxylate: 143.5 kg

  • Sodium Hydroxide (20% aqueous solution): 180 L

  • Hydrochloric Acid (37%): As required for acidification

  • Toluene: For extraction

Procedure:

  • Charge a reactor with 143.5 kg of ethyl 1-ethylpiperidine-4-carboxylate and 180 L of 20% aqueous sodium hydroxide solution.

  • Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction by HPLC until the ester is fully consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of 6.5-7.0.

  • Extract the aqueous layer with toluene to remove any unreacted starting material or organic impurities.

  • The aqueous layer containing the sodium salt of this compound is carried forward to the next step.

Step 4: Formation of this compound hydrochloride

The final step involves the precipitation of the product as its hydrochloride salt.

Materials:

  • Aqueous solution of this compound sodium salt (from Step 3)

  • Hydrochloric Acid (37%): As required for acidification

  • Isopropanol: For precipitation and washing

Procedure:

  • To the aqueous solution from the previous step, add concentrated hydrochloric acid until the pH is between 1 and 2.

  • Concentrate the acidic aqueous solution under reduced pressure to a minimal volume.

  • Add isopropanol to the concentrated residue and stir. The product will begin to precipitate.

  • Cool the suspension to 0-5 °C and stir for 2-4 hours to ensure complete precipitation.

  • Filter the solid product and wash the filter cake with cold isopropanol.

  • Dry the product under vacuum at 50-60 °C to a constant weight to yield this compound hydrochloride as a white to off-white crystalline solid.

Workflow and Logic Diagrams

Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Ethylation cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Salt Formation s1_start Charge Ethanol & Isonipecotic Acid s1_reagent Add Thionyl Chloride at 0-10°C s1_start->s1_reagent s1_react Reflux for 24-48h s1_reagent->s1_react s1_workup Concentrate & Workup s1_react->s1_workup s1_product Ethyl Piperidine-4-carboxylate s1_workup->s1_product s2_start Charge Ester, Ethanol & Pd/C s1_product->s2_start s2_hydrogenate Pressurize with H₂ s2_start->s2_hydrogenate s2_reagent Feed Acetaldehyde at 40-50°C s2_hydrogenate->s2_reagent s2_react React for 8-12h s2_reagent->s2_react s2_workup Filter & Concentrate s2_react->s2_workup s2_product Ethyl 1-Ethylpiperidine-4-carboxylate s2_workup->s2_product s3_start Charge Ester & NaOH solution s2_product->s3_start s3_react Heat at 80-90°C for 4-6h s3_start->s3_react s3_acidify Acidify to pH 6.5-7.0 s3_react->s3_acidify s3_extract Extract with Toluene s3_acidify->s3_extract s3_product Aqueous Solution of Product Salt s3_extract->s3_product s4_start Acidify Aqueous Solution to pH 1-2 s3_product->s4_start s4_concentrate Concentrate s4_start->s4_concentrate s4_precipitate Add Isopropanol & Cool to 0-5°C s4_concentrate->s4_precipitate s4_isolate Filter, Wash & Dry s4_precipitate->s4_isolate s4_product Final Product Hydrochloride s4_isolate->s4_product

Caption: Detailed experimental workflow for the synthesis of this compound hydrochloride.

Application Notes and Protocols: 1-Ethylpiperidine-4-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpiperidine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of potent enzyme inhibitors and modulators of various physiological pathways. Its piperidine scaffold offers a versatile platform for derivatization, enabling the fine-tuning of physicochemical properties and biological activities of drug candidates. This document provides an overview of its application, with a focus on the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, along with relevant data and experimental protocols.

Application in the Synthesis of PARP-1 Inhibitors

This compound serves as a crucial precursor for the synthesis of PARP-1 inhibitors.[1] PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, and its inhibition has emerged as a promising therapeutic strategy for the treatment of various cancers, particularly those with deficiencies in homologous recombination repair, such as BRCA-mutated tumors. The 1-ethylpiperidine-4-carboxamide moiety is incorporated into the inhibitor structure to interact with the nicotinamide-binding domain of the PARP-1 enzyme.

The following table summarizes the in vitro inhibitory activity of several PARP-1 inhibitors that feature a piperidine or similar cyclic amine scaffold, highlighting the potency that can be achieved with this structural motif.

Compound IDTargetIC50 (nM)Cell LineReference
Olaparib PARP-15MDA-MB-436[2]
Rucaparib PARP-11.4MDA-MB-436[2]
Niraparib PARP-13.8MDA-MB-436[2]
Talazoparib PARP-10.9MDA-MB-436[2]
Compound 6a PARP-18.33-[1]
Compound 15d PARP-112.02-[1]
XZ-120312 PARP-18.6-[3]

Experimental Protocols

The following is a representative protocol for the synthesis of a generic PARP-1 inhibitor incorporating the 1-ethylpiperidine-4-carboxamide moiety via an amide coupling reaction. This protocol is based on standard laboratory procedures for amide bond formation.

Protocol: Synthesis of a 1-Ethylpiperidine-4-carboxamide-based PARP-1 Inhibitor

Objective: To synthesize a potential PARP-1 inhibitor by coupling this compound with a suitable aromatic amine core, which is a common structural feature of PARP inhibitors.

Materials:

  • This compound

  • Aromatic amine (e.g., 2-aminobenzamide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the aromatic amine (1.0 eq) in anhydrous DMF.

  • Addition of Coupling Reagents: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Mandatory Visualizations

PARP1_Signaling_Pathway cluster_0 DNA Damage and PARP-1 Activation cluster_1 DNA Repair Cascade cluster_2 Inhibition by 1-Ethylpiperidine-4-carboxamide Derivative DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PARP1_active Activated PARP-1 PARP1->PARP1_active activates PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes from Repair_Proteins DNA Repair Proteins (XRCC1, Ligase III, etc.) Inhibition Inhibition PARP1_active->Inhibition NAD NAD+ NAD->PARP1_active substrate PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Inhibitor 1-Ethylpiperidine-4-carboxamide -based Inhibitor Inhibitor->PARP1_active binds to NAD+ pocket

Caption: PARP-1 signaling pathway in DNA damage response and its inhibition.

Experimental_Workflow Start Start: Reactants Reactants This compound + Aromatic Amine Start->Reactants Coupling Amide Coupling (EDC, HOBt, DIPEA in DMF) Reactants->Coupling Reaction Stir at Room Temperature (Overnight) Coupling->Reaction Workup Aqueous Work-up (EtOAc, NaHCO3, H2O, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Amide Product Purification->Product

Caption: Experimental workflow for the synthesis of a PARP-1 inhibitor.

Other Potential Applications

While the application of this compound is most prominently documented in the context of PARP-1 inhibitors, the piperidine scaffold is a common feature in a wide range of biologically active compounds. Derivatives of piperidine have been explored for their potential as:

  • Analgesics: The piperidine ring is a core component of many opioid receptor modulators.

  • Agents for Neurological Disorders: Piperidine derivatives have been investigated for their activity at various central nervous system targets.

However, specific examples of marketed drugs or late-stage clinical candidates directly synthesized from this compound in these therapeutic areas are not as well-established in publicly available literature.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, with a clear and significant role in the development of PARP-1 inhibitors. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting material for the generation of compound libraries for drug discovery campaigns targeting a range of biological targets. The provided data and protocols serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics based on the piperidine scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Ethylpiperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and well-established synthetic route involves a two-step process. The first step is the N-alkylation of ethyl isonipecotate (also known as ethyl piperidine-4-carboxylate). This is followed by the hydrolysis of the resulting ethyl 1-ethylpiperidine-4-carboxylate to yield the final carboxylic acid product.

Q2: What are the primary methods for the N-alkylation of ethyl isonipecotate?

A2: There are two primary methods for the N-alkylation of ethyl isonipecotate:

  • Direct Alkylation: This method involves the reaction of ethyl isonipecotate with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.[1]

  • Reductive Amination: This approach involves the reaction of ethyl isonipecotate with acetaldehyde in the presence of a reducing agent.

Q3: How do I choose between direct alkylation and reductive amination for the N-ethylation step?

A3: The choice of method depends on the desired reaction conditions and available reagents. Direct alkylation is a classical and often effective method. Reductive amination can be a milder alternative and may offer better selectivity in some cases, avoiding the formation of quaternary ammonium salts.

Q4: What are the common challenges encountered during the synthesis of this compound?

A4: Common challenges include:

  • Low yield in the N-alkylation step: This can be due to incomplete reaction, side reactions, or suboptimal reaction conditions.

  • Formation of impurities: The most common impurity is the unreacted starting material (ethyl isonipecotate). Over-alkylation leading to the formation of a quaternary ammonium salt can also occur, particularly in direct alkylation methods if an excess of the alkylating agent is used.[1]

  • Difficulties in purification: The separation of the product from starting materials and byproducts can be challenging due to similar physical properties.

  • Incomplete hydrolysis: The ester hydrolysis step may not go to completion, resulting in a mixture of the ester and the final carboxylic acid product.

Q5: How can I monitor the progress of the reaction?

A5: The progress of both the N-alkylation and hydrolysis steps can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the visualization of the consumption of starting materials and the formation of the product over time.

Troubleshooting Guides

Problem 1: Low Yield in N-Alkylation of Ethyl Isonipecotate
Potential Cause Suggested Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or GC and continue until the starting material is consumed. - Increase Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may improve the reaction rate. However, be cautious as higher temperatures can also promote side reactions. - Use a More Reactive Ethylating Agent: If using ethyl bromide, consider switching to the more reactive ethyl iodide.
Suboptimal Base - Choice of Base: For direct alkylation, a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is recommended to avoid competing reactions.[1] - Anhydrous Conditions: Ensure the base and solvent are anhydrous, as water can interfere with the reaction.
Poor Quality Reagents - Check Purity: Use high-purity ethyl isonipecotate and ethylating agent. Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.
Inefficient Reducing Agent (for Reductive Amination) - Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a commonly used and effective reducing agent for reductive amination. If yields are low, ensure the quality of the STAB is good.
Problem 2: Formation of Impurities
Impurity Potential Cause Suggested Solution
Unreacted Ethyl Isonipecotate Incomplete reaction.See "Incomplete Reaction" solutions in the low yield troubleshooting section.
Quaternary Ammonium Salt (Over-alkylation) Excess of ethylating agent used in direct alkylation.[1]- Stoichiometry Control: Use a slight excess (e.g., 1.1 equivalents) of the ethylating agent.[1] - Slow Addition: Add the ethylating agent dropwise to the reaction mixture to maintain a low concentration and favor mono-alkylation.[1]
Side Products from Base Use of a nucleophilic base (e.g., sodium ethoxide) that can react with the ethylating agent.Use a non-nucleophilic base such as K₂CO₃ or DIPEA.[1]
Problem 3: Difficulties in Purification
Issue Suggested Solution
Separation of Product from Starting Material Similar polarity of ethyl isonipecotate and ethyl 1-ethylpiperidine-4-carboxylate.
Isolation of the Final Carboxylic Acid The product is a zwitterion and may be soluble in both aqueous and organic phases.
Problem 4: Incomplete Hydrolysis of the Ester
Potential Cause Suggested Solution
Insufficient Reaction Time or Temperature The hydrolysis reaction has not reached completion.
Inadequate Amount of Acid or Base Insufficient catalyst (for acid hydrolysis) or stoichiometric reagent (for basic hydrolysis).
Reversibility of Acid Hydrolysis The equilibrium between the ester and carboxylic acid is not shifted sufficiently towards the product.

Experimental Protocols

Method 1: N-Alkylation via Direct Ethylation
  • Reaction Setup: To a solution of ethyl isonipecotate (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5-2 equivalents).

  • Addition of Ethylating Agent: Slowly add ethyl bromide or ethyl iodide (1.1 equivalents) to the mixture at room temperature.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the progress by TLC or GC until the starting material is consumed.

  • Work-up:

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 1-ethylpiperidine-4-carboxylate.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Method 2: N-Alkylation via Reductive Amination
  • Reaction Setup: Dissolve ethyl isonipecotate (1 equivalent) and acetaldehyde (1.2 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 1-ethylpiperidine-4-carboxylate.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Method 3: Hydrolysis of Ethyl 1-Ethylpiperidine-4-carboxylate
  • Reaction Setup: Dissolve the crude or purified ethyl 1-ethylpiperidine-4-carboxylate in an excess of a strong aqueous acid, such as 6M hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure to remove excess acid and water.

    • The product will be obtained as the hydrochloride salt. To obtain the free amino acid, dissolve the salt in a minimal amount of water and adjust the pH to its isoelectric point (around 3-4) using a base like sodium hydroxide or ammonium hydroxide.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Reaction Setup: Dissolve the ethyl 1-ethylpiperidine-4-carboxylate in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (1.5-2 equivalents).

  • Reaction: Heat the mixture to reflux for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture and concentrate under reduced pressure to remove the alcohol.

    • Dilute the residue with water.

    • Carefully acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to the isoelectric point of the amino acid (around pH 3-4).

    • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Comparison of N-Alkylation Methods for Ethyl Isonipecotate

Method Ethylating Agent Base/Reducing Agent Solvent Typical Yield Key Advantages Key Disadvantages
Direct AlkylationEthyl Bromide/IodideK₂CO₃ or DIPEAAcetonitrile/DMF60-80%Simple procedure, common reagents.Risk of over-alkylation, potential for side reactions.[1]
Reductive AminationAcetaldehydeSodium Triacetoxyborohydride (STAB)DCM/DCE70-90%High selectivity for mono-alkylation, mild conditions.Requires a specific reducing agent.

Table 2: Comparison of Hydrolysis Methods for Ethyl 1-Ethylpiperidine-4-carboxylate

Method Reagent Typical Reaction Time Yield Key Advantages Key Disadvantages
Acidic Hydrolysis6M HCl4-12 hours85-95%Simple work-up to the hydrochloride salt.Reversible reaction, may require long reaction times.
Basic HydrolysisNaOH or KOH1-4 hours90-98%Irreversible reaction, generally faster.Requires careful pH adjustment for product isolation.

Visualizations

Synthesis_Workflow cluster_alkylation Step 1: N-Alkylation cluster_hydrolysis Step 2: Hydrolysis Start Ethyl Isonipecotate DA Direct Alkylation (EtBr/EtI, Base) Start->DA RA Reductive Amination (Acetaldehyde, STAB) Start->RA Intermediate Ethyl 1-Ethylpiperidine-4-carboxylate DA->Intermediate RA->Intermediate AH Acidic Hydrolysis (HCl, Reflux) Intermediate->AH BH Basic Hydrolysis (NaOH, Reflux) Intermediate->BH End This compound AH->End BH->End

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield of Final Product? Check_Alkylation Check N-Alkylation Step Yield Start->Check_Alkylation Check_Hydrolysis Check Hydrolysis Step Yield Start->Check_Hydrolysis Alkylation_OK N-Alkylation Yield is Good Check_Alkylation->Alkylation_OK Yes Troubleshoot_Alkylation Troubleshoot N-Alkylation: - Incomplete Reaction? - Side Products? - Reagent Quality? Check_Alkylation->Troubleshoot_Alkylation No Hydrolysis_OK Hydrolysis Yield is Good Check_Hydrolysis->Hydrolysis_OK Yes Troubleshoot_Hydrolysis Troubleshoot Hydrolysis: - Incomplete Reaction? - pH for Isolation? Check_Hydrolysis->Troubleshoot_Hydrolysis No Alkylation_OK->Check_Hydrolysis Purification_Issue Consider Purification Losses Hydrolysis_OK->Purification_Issue

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: N-Alkylation of Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of N-alkylation of piperidine-4-carboxylic acid. Our focus is to provide solutions to common side reactions and optimize reaction conditions for the successful synthesis of N-substituted piperidine-4-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the N-alkylation of piperidine-4-carboxylic acid?

The two most common side reactions encountered are:

  • Over-alkylation: The desired N-alkylated tertiary amine can undergo a second alkylation to form a quaternary ammonium salt. This is particularly problematic as the tertiary amine is often more nucleophilic than the starting secondary amine.[1]

  • Esterification: The carboxylic acid moiety can react with the alkylating agent or solvent, especially under basic conditions or in alcohol solvents, to form an ester byproduct.

Q2: How can I prevent the formation of quaternary ammonium salts?

Several strategies can be employed to minimize over-alkylation:

  • Control Stoichiometry: Use a molar excess of piperidine-4-carboxylic acid relative to the alkylating agent.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation.

  • Alternative Synthetic Route: Employing reductive amination instead of direct alkylation with alkyl halides completely avoids the possibility of quaternary salt formation.

Q3: What is the most effective way to avoid esterification of the carboxylic acid group?

The most reliable method is to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before performing the N-alkylation. The ester can then be hydrolyzed in a subsequent step to yield the desired N-alkylated carboxylic acid. This strategy is demonstrated in the synthesis of 1-benzylpiperidine-4-carboxylic acid, where the ethyl ester is first N-alkylated, followed by hydrolysis to the carboxylic acid with a 95% yield.[1]

Q4: Is reductive amination a suitable alternative for the N-alkylation of piperidine-4-carboxylic acid?

Yes, reductive amination is an excellent alternative. This method involves the reaction of piperidine-4-carboxylic acid with an aldehyde or ketone in the presence of a reducing agent. It offers high selectivity for mono-alkylation and completely avoids the formation of quaternary ammonium salts.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of piperidine-4-carboxylic acid and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired N-alkylated product with a significant amount of a water-soluble byproduct. Formation of quaternary ammonium salt due to over-alkylation.1. Optimize Stoichiometry: Increase the molar ratio of piperidine-4-carboxylic acid to the alkylating agent (e.g., 2:1 or 3:1). 2. Slow Addition: Add the alkylating agent dropwise or using a syringe pump over an extended period. 3. Change Method: Switch to reductive amination.
Presence of an unexpected, less polar byproduct in the crude reaction mixture. Esterification of the carboxylic acid.1. Protect the Carboxylic Acid: Convert the carboxylic acid to its methyl or ethyl ester before N-alkylation, followed by hydrolysis. 2. Solvent Choice: Avoid using alcohol-based solvents (e.g., methanol, ethanol). Opt for aprotic solvents like DMF, acetonitrile, or DMSO. 3. Base Selection: Use a non-nucleophilic base like potassium carbonate or sodium carbonate.
Reaction is slow or does not go to completion. 1. Insufficient reactivity of the alkylating agent. 2. Steric hindrance. 3. Inappropriate solvent or temperature.1. More Reactive Alkylating Agent: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. 2. Increase Temperature: Gently heat the reaction mixture, but monitor for an increase in side products. 3. Solvent Polarity: Use a polar aprotic solvent like DMF to improve the solubility of the reactants and accelerate the reaction.
Multiple products are observed by TLC or LC-MS analysis. A combination of over-alkylation and esterification.1. Adopt the Protection Strategy: The most robust solution is to protect the carboxylic acid as an ester, perform the N-alkylation, and then deprotect. This sequential approach provides the cleanest reaction profile.

Experimental Protocols

Method 1: N-Alkylation via Protection of the Carboxylic Acid

This protocol describes the synthesis of 1-benzylpiperidine-4-carboxylic acid by first protecting the carboxylic acid as an ethyl ester, followed by N-alkylation and subsequent hydrolysis.

Step 1: N-Benzylation of Ethyl Piperidine-4-carboxylate

  • Materials: Ethyl piperidine-4-carboxylate, benzyl bromide, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature.

    • Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

    • Continue stirring at room temperature overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 1-benzyl-4-piperidinecarboxylate.

Step 2: Hydrolysis to 1-Benzylpiperidine-4-carboxylic acid

  • Materials: Ethyl 1-benzyl-4-piperidinecarboxylate, sodium hydroxide (NaOH), tetrahydrofuran (THF), 1,4-dioxane, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve ethyl 1-benzyl-4-piperidinecarboxylate (16.1 g, 65.1 mmol) in THF (70 mL).[1]

    • Add a 4N aqueous solution of sodium hydroxide (35 mL).[1]

    • Add 1,4-dioxane (70 mL) and stir the mixture at room temperature overnight.[1]

    • Adjust the pH of the reaction solution to 7 with 2N hydrochloric acid.[1]

    • Remove the solvent by distillation under reduced pressure.[1]

    • Suspend the residue in ethanol and collect the solid by filtration.[1]

    • Concentrate the filtrate under reduced pressure to afford 1-benzyl-4-piperidine carboxylic acid (13.6 g, 95% yield).[1]

Method 2: N-Alkylation via Reductive Amination

This protocol describes a general procedure for the N-benzylation of piperidine-4-carboxylic acid using reductive amination.

  • Materials: Piperidine-4-carboxylic acid, benzaldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-dichloroethane (DCE), acetic acid.

  • Procedure:

    • To a suspension of piperidine-4-carboxylic acid (1 equivalent) in 1,2-dichloroethane, add benzaldehyde (1.1 equivalents) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the aqueous layer and adjust the pH to be slightly acidic with HCl to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 1-benzylpiperidine-4-carboxylic acid.

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding the reaction landscape, the following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting.

N_Alkylation_Pathways Start Piperidine-4-carboxylic Acid + Alkyl Halide Desired N-Alkyl-piperidine-4-carboxylic Acid Start->Desired Desired N-Alkylation Ester Ester Byproduct Start->Ester Esterification Quat Quaternary Ammonium Salt Desired->Quat Over-alkylation TertiaryAmine N-Alkyl-piperidine-4-carboxylic Acid (Tertiary Amine) Troubleshooting_Workflow Start Experiment Start: N-Alkylation of Piperidine-4-carboxylic Acid Analysis Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Analysis Clean Clean Reaction: High Yield of Desired Product Analysis->Clean Yes SideProducts Side Products Observed Analysis->SideProducts No End Optimized Protocol Clean->End Identify Identify Major Side Product(s) SideProducts->Identify Quat Quaternary Salt (Over-alkylation) Identify->Quat Water-soluble byproduct Ester Ester Formation Identify->Ester Less polar byproduct Both Quaternary Salt and Ester Identify->Both Multiple spots SolveQuat Troubleshoot Over-alkylation: - Increase piperidine ratio - Slow alkyl halide addition - Consider reductive amination Quat->SolveQuat SolveEster Troubleshoot Esterification: - Protect carboxylic acid - Use aprotic solvent Ester->SolveEster SolveBoth Adopt Protection Strategy: 1. Esterify carboxylic acid 2. N-Alkylate 3. Hydrolyze ester Both->SolveBoth SolveQuat->End SolveEster->End SolveBoth->End

References

Overcoming solubility issues of 1-Ethylpiperidine-4-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-Ethylpiperidine-4-carboxylic acid in organic solvents.

Troubleshooting Guide: Overcoming Solubility Issues

Low solubility of this compound can be a significant hurdle in experimental workflows. This guide provides a systematic approach to addressing this issue.

Understanding the Challenge: The Zwitterionic Nature

This compound is a zwitterionic compound, meaning it possesses both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group. At its isoelectric point (pI), the molecule has a net neutral charge, which often leads to low solubility in many organic solvents due to strong intermolecular electrostatic interactions. The key to enhancing solubility is to shift the equilibrium away from the zwitterionic form.

Logical Flow for Troubleshooting Solubility

A Start: Solubility Issue Identified B Select Initial Solvent (Polar Aprotic/Protic) A->B C Solubility Achieved? B->C D Adjust pH C->D No K End: Optimized Solubility C->K Yes E Solubility Achieved? D->E F Introduce Co-Solvent E->F No E->K Yes G Solubility Achieved? F->G H Apply Gentle Heating G->H No G->K Yes I Solubility Achieved? H->I J Consider Salt Formation I->J No I->K Yes L End: Re-evaluate System J->L A Low pH (Acidic) Cationic Form (Enhanced Solubility) B Isoelectric Point (pI) Zwitterionic Form (Low Solubility) A->B Increase pH C High pH (Basic) Anionic Form (Enhanced Solubility) B->C Increase pH

Preventing byproduct formation in 1-Ethylpiperidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-Ethylpiperidine-4-carboxylic acid. The focus is on identifying and preventing the formation of common byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The synthesis is typically a two-step process:

  • N-Alkylation: A piperidine precursor, Ethyl piperidine-4-carboxylate (also known as Ethyl isonipecotate), is N-alkylated to introduce the ethyl group, forming Ethyl 1-ethylpiperidine-4-carboxylate.[1][2][3][4] This can be achieved through direct alkylation with an ethyl halide or via reductive amination with acetaldehyde.

  • Hydrolysis: The resulting ester is then hydrolyzed to the final carboxylic acid product. This can be done under acidic or basic conditions.[5]

Q2: I have a low yield and a highly water-soluble byproduct that is difficult to remove. What is it?

This is a classic sign of quaternary ammonium salt formation .[6][7] This byproduct occurs during the N-alkylation step when the desired tertiary amine product (Ethyl 1-ethylpiperidine-4-carboxylate) reacts with a second molecule of the ethylating agent. The resulting quaternary salt is permanently charged, often highly soluble in water, and can be challenging to separate from the desired product during aqueous work-ups, leading to reduced isolated yields.[6]

Q3: How can I prevent the formation of the quaternary ammonium salt byproduct?

Several strategies can minimize this side reaction:

  • Control Stoichiometry: Use an excess of the starting amine (Ethyl isonipecotate) relative to the ethylating agent. This ensures the ethylating agent is more likely to react with the starting secondary amine than the tertiary amine product.[6][8]

  • Slow Addition of Alkylating Agent: Adding the ethyl halide slowly (e.g., with a syringe pump) maintains a low concentration of the alkylating agent in the reaction mixture, favoring mono-alkylation.[8]

  • Use a Non-Nucleophilic Base: The reaction of the piperidine with an ethyl halide produces acid (HX). Adding a base like potassium carbonate (K₂CO₃) or a hindered amine base like N,N-diisopropylethylamine (DIPEA) neutralizes this acid without competing in the alkylation reaction.[6][8]

  • Consider Reductive Amination: Using reductive amination with acetaldehyde instead of direct alkylation is an excellent alternative for preventing over-alkylation.[6]

Q4: Should I use acidic or basic conditions for the final ester hydrolysis step?

For this synthesis, basic hydrolysis (saponification) is generally recommended.

  • Advantage of Base: The reaction is irreversible, which typically leads to higher yields and a simpler product work-up. The product is the carboxylate salt, and the alcohol byproduct (ethanol) can be easily removed by distillation.[5]

  • Disadvantage of Acid: Acid-catalyzed hydrolysis is a reversible equilibrium reaction. To drive the reaction to completion, a large excess of water is required, which can complicate the work-up procedure.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Final Product 1. Significant Quaternary Salt Formation: The primary cause of yield loss during the N-alkylation step.[6][9]• Use a 2-3 fold excess of Ethyl isonipecotate.• Add the ethylating agent dropwise over several hours.• Switch to reductive amination as the alkylation method.
2. Incomplete Hydrolysis: The ester has not been fully converted to the carboxylic acid.• If using basic hydrolysis, ensure at least one full equivalent of base (e.g., NaOH, KOH) is used.• Increase the reflux time for the hydrolysis step.• Confirm reaction completion with an appropriate method (e.g., TLC, LC-MS) before work-up.
3. Product Loss During Work-up: The product may be lost during extraction if the pH is not correctly adjusted.• During work-up of the hydrolysis, ensure the aqueous layer is acidified to a pH of ~5-6 to precipitate the carboxylic acid before extraction or filtration.[10]
Presence of Unreacted Starting Material (Ethyl isonipecotate) 1. Incomplete N-Alkylation Reaction: Reaction conditions were insufficient.• Increase reaction time or gently heat the reaction mixture.• Ensure an effective base (e.g., K₂CO₃, DIPEA) is present to neutralize the acid formed and keep the starting amine nucleophilic.[6][8]
Difficulty Separating Product from Byproduct 1. Quaternary Salt Contamination: The salt's high polarity and water solubility make it difficult to separate with standard extractions.[6][7]• Purification may require column chromatography on silica gel or reverse-phase HPLC.[10]• To avoid this issue, optimize the N-alkylation step to prevent byproduct formation in the first place (see above).

Data Presentation: Comparison of Synthetic Strategies

Table 1: N-Alkylation Method Comparison
Parameter Direct Alkylation (with Ethyl Halide) Reductive Amination (with Acetaldehyde)
Primary Byproduct Risk High (Quaternary Ammonium Salt)[6][9]Low (minimal over-alkylation)[11]
Reagent Handling Ethyl iodide/bromide can be corrosive and lachrymatory.Acetaldehyde is volatile and must be handled with care. Reducing agents (e.g., NaBH₃CN, NaBH(OAc)₃) require specific handling procedures.
Control Complexity Requires careful control of stoichiometry and addition rate to ensure selectivity.[8]Generally more selective; often a one-pot procedure.
Typical Yield Variable; can be high if optimized but often lower due to byproduct formation.Generally provides good to excellent yields of the desired tertiary amine.
Table 2: Ester Hydrolysis Method Comparison
Parameter Basic Hydrolysis (Saponification) Acid-Catalyzed Hydrolysis
Reversibility IrreversibleReversible[5]
Anticipated Yield Generally higher (>90%)Variable; depends on driving the equilibrium.[5]
Reaction Time Typically shorter (e.g., 2-6 hours)Typically longer (e.g., 12-24 hours)
Work-up Simplicity Simpler: Distill off alcohol, then acidify to precipitate/extract the product.[5]More complex: Requires neutralization and careful extraction to separate product from unreacted ester, alcohol, and acid catalyst.

Experimental Protocols & Visualizations

Overall Synthesis Workflow

The following diagram illustrates the two-step process for synthesizing this compound.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis Start Ethyl isonipecotate (Starting Material) Reagents1 + Ethyl Iodide & K₂CO₃ OR + Acetaldehyde & NaBH(OAc)₃ Start->Reagents1 Intermediate Ethyl 1-ethylpiperidine-4-carboxylate Reagents1->Intermediate in Acetonitrile Reagents2 + NaOH / H₂O (Saponification) Intermediate->Reagents2 Heat (Reflux) Workup Acidification (HCl) & Purification Reagents2->Workup FinalProduct This compound (Final Product) Workup->FinalProduct

Caption: General workflow for the two-step synthesis.

Byproduct Formation Pathway

This diagram shows the desired reaction pathway versus the side reaction that leads to the quaternary ammonium salt byproduct during direct alkylation.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Side Reaction A Ethyl isonipecotate (Secondary Amine) B Ethyl 1-ethylpiperidine-4-carboxylate (Desired Tertiary Amine) A->B + CH₃CH₂I C Quaternary Ammonium Salt (Byproduct) B->C + CH₃CH₂I (Excess)

Caption: Main vs. side reaction in N-alkylation.

Protocol 1: N-Alkylation via Reductive Amination

This method is recommended to minimize byproduct formation.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add Ethyl isonipecotate (1.0 eq.) and a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Reagent Addition: Add acetaldehyde (1.2 eq.). Stir the mixture at room temperature for 1 hour to form the iminium intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Ethyl 1-ethylpiperidine-4-carboxylate. The product can be purified further by column chromatography if necessary.

Protocol 2: Basic Hydrolysis (Saponification)
  • Setup: Dissolve the crude Ethyl 1-ethylpiperidine-4-carboxylate from the previous step in a mixture of ethanol and water.

  • Reagent Addition: Add sodium hydroxide (NaOH) (1.5 eq.) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) for 2-4 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the ester.

  • Solvent Removal: After completion, cool the mixture and remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully add concentrated hydrochloric acid (HCl) dropwise to adjust the pH to approximately 5-6. The carboxylic acid product should precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.

Troubleshooting Decision Tree

This diagram provides a logical workflow for addressing low product yield.

Troubleshooting Start Problem: Low Final Yield CheckStep Which step had low yield? Start->CheckStep Alkylation N-Alkylation Step CheckStep->Alkylation Step 1 Hydrolysis Hydrolysis Step CheckStep->Hydrolysis Step 2 AlkylationCause LC-MS shows water-soluble byproduct? Alkylation->AlkylationCause HydrolysisCause Ester starting material remains? Hydrolysis->HydrolysisCause QuatSalt Likely Quaternary Salt. ACTION: Optimize Alkylation AlkylationCause->QuatSalt Yes IncompleteAlk Unreacted starting material. ACTION: Increase reaction time or use a base (K₂CO₃). AlkylationCause->IncompleteAlk No IncompleteHyd Incomplete Hydrolysis. ACTION: Increase reflux time or amount of NaOH. HydrolysisCause->IncompleteHyd Yes WorkupIssue No precipitate on acidification? ACTION: Check pH. Extract at different pH values. HydrolysisCause->WorkupIssue No

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Scaling Up the Production of 1-Ethylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 1-Ethylpiperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during laboratory and pilot-scale production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning from laboratory to pilot or production scale.

Issue 1: Decreased Yield Upon Scale-Up

Q: We are observing a significant drop in yield for the N-ethylation of isonipecotic acid when moving from a 10 g scale to a 1 kg scale. What are the likely causes and how can we mitigate this?

A: A decrease in yield during scale-up is a common challenge and can often be attributed to the following factors:

  • Inefficient Heat Transfer: The N-alkylation of piperidines is typically an exothermic reaction. In larger reactors, the surface-area-to-volume ratio is lower, which can lead to poor heat dissipation. This can create localized hot spots, promoting side reactions and degradation of the product.

  • Inadequate Mixing: What is effective mixing on a small scale with a magnetic stir bar may be insufficient in a large reactor. Poor mixing can lead to localized high concentrations of reactants, which can favor the formation of byproducts and result in an incomplete reaction.

  • Rate of Reagent Addition: The speed at which the ethylating agent is added becomes more critical at a larger scale. Rapid addition can intensify the exotherm and increase the likelihood of side reactions.

Recommended Solutions:

ParameterLaboratory Scale (Typical)Pilot/Production Scale (Recommendation)Rationale
Cooling Ice bath, natural convectionJacketed reactor with a circulating coolantTo ensure efficient heat removal and maintain a consistent reaction temperature.
Mixing Magnetic stirrerMechanical overhead stirrer with appropriate impeller design (e.g., pitched blade turbine)To ensure homogeneity of the reaction mixture, improving both heat and mass transfer.
Reagent Addition Bolus or rapid dropwise additionSlow, controlled addition using a syringe pump or a dosing pumpTo minimize exothermic spikes and maintain a low concentration of the reactive ethylating agent.
Solvent Volume Often more concentratedMay require a more dilute solutionTo help manage the exotherm and improve stirring efficiency.

Issue 2: Increased Impurity Profile at Larger Scale

Q: Our scaled-up batches of this compound show a higher percentage of impurities, particularly a dialkylated byproduct. How can we improve the purity of our product?

A: The formation of impurities is often exacerbated at a larger scale due to the factors mentioned above. The most common byproduct in the N-alkylation of piperidines is the over-alkylation product, which in this case would be a quaternary ammonium salt.

  • Over-Alkylation (Dialkylation): The desired product, this compound, can react with another molecule of the ethylating agent to form a quaternary ammonium salt. This is more likely to occur with localized high concentrations of the ethylating agent.

    • Solution: Carefully control the stoichiometry, using a slight excess of the isonipecotic acid. The most effective solution is the slow, controlled addition of the ethylating agent to the reaction mixture.[1]

  • Unreacted Starting Material: The presence of unreacted isonipecotic acid in the final product suggests an incomplete reaction.

    • Solution: Improve mixing efficiency to ensure all reactants are in contact. Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) before initiating the workup procedure.

Issue 3: Difficulties in Product Isolation and Purification

Q: We are facing challenges in isolating and purifying this compound at a larger scale. The product seems to be water-soluble, and column chromatography is not ideal for our production goals. What are some alternative strategies?

A: The amphoteric nature of this compound (containing both a basic tertiary amine and an acidic carboxylic acid) can complicate its isolation.

  • Aqueous Solubility: The salt-like character of the molecule can lead to high water solubility, making extraction from aqueous media difficult.

  • Purification: Large-scale column chromatography can be expensive and time-consuming.

Recommended Purification Strategies:

  • Crystallization: This is often the most scalable and cost-effective purification method.

    • pH Adjustment: Carefully adjust the pH of the aqueous solution to the isoelectric point of this compound. At this pH, the molecule will have a net neutral charge, minimizing its solubility in water and allowing it to precipitate.

    • Solvent Selection: Experiment with different solvent systems (e.g., water/isopropanol, water/ethanol) to find conditions that provide good crystal formation and effectively reject impurities.

  • Acid/Base Extraction:

    • Dissolve the crude product in a suitable organic solvent.

    • Wash with a dilute acid solution (e.g., 1M HCl). The basic piperidine nitrogen will be protonated, moving the product into the aqueous layer and leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and adjust the pH to the isoelectric point to precipitate the purified product.

    • Filter and wash the solid with a suitable solvent to remove any remaining impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common methods are:

  • Direct N-Alkylation: This involves the reaction of piperidine-4-carboxylic acid (isonipecotic acid) with an ethylating agent such as ethyl bromide, ethyl iodide, or diethyl sulfate in the presence of a base.[1]

  • Reductive Amination: This route involves the reaction of piperidine-4-carboxylic acid with acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or through catalytic hydrogenation.

Q2: What are the key safety considerations when scaling up this synthesis?

A2:

  • Exothermic Reaction: As mentioned, the N-alkylation is often exothermic. Ensure the reactor's cooling system is sufficient to handle the heat load at the intended scale. A runaway reaction can lead to a dangerous increase in temperature and pressure.

  • Reagent Handling: Ethylating agents can be toxic and/or flammable. Handle them in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Pressure Build-up: If the reaction is not properly cooled, solvent boiling can lead to a pressure increase in a closed system. Ensure the reactor is equipped with appropriate pressure relief devices.

Q3: How can I monitor the progress of the reaction effectively at a large scale?

A3: In-process controls (IPCs) are crucial for large-scale synthesis.

  • Sampling: Develop a safe and representative sampling procedure from the reactor.

  • Analytical Methods: Techniques like HPLC, GC, or UPLC are ideal for monitoring the disappearance of starting materials and the formation of the product and byproducts. For quicker checks, TLC can be used if a suitable solvent system is developed.

Data Presentation

The following tables provide representative data for the N-alkylation of piperidine derivatives, illustrating the impact of scale and reaction conditions.

Table 1: Comparison of Yield and Purity at Different Scales (Direct Alkylation)

ScaleTypical YieldPurity (by HPLC)Key Challenge
Lab Scale (10 g) 85-95%>98%Minimal
Pilot Scale (1 kg) 70-85%95-98%Heat transfer, mixing
Production Scale (100 kg) 65-80%>95% (post-purification)Efficient heat and mass transfer

Table 2: Effect of Reaction Parameters on Impurity Formation (Pilot Scale)

Parameter VariationDialkylation Impurity (%)Unreacted Starting Material (%)
Rapid Reagent Addition 5-10%<1%
Slow Reagent Addition <2%<1%
Poor Mixing 3-7%5-10%
Optimized Mixing <2%<1%

Experimental Protocols

Protocol 1: Direct N-Alkylation of Isonipecotic Acid

This protocol describes a general procedure for the N-ethylation of isonipecotic acid using an ethyl halide.

  • Materials:

    • Isonipecotic acid

    • Ethyl bromide or Ethyl iodide

    • Potassium carbonate (K₂CO₃), finely powdered and dried

    • N,N-Dimethylformamide (DMF), anhydrous

    • Isopropanol

    • Deionized water

  • Procedure:

    • To a jacketed glass reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge isonipecotic acid (1.0 eq) and anhydrous DMF.

    • Add finely powdered potassium carbonate (2.0 eq) to the slurry.

    • Begin stirring and heat the mixture to 50-60 °C.

    • Slowly add the ethyl halide (1.1 eq) via the addition funnel over 2-4 hours, maintaining the internal temperature below 70 °C.

    • After the addition is complete, maintain the reaction at 60 °C and monitor its progress by HPLC or TLC until the isonipecotic acid is consumed (typically 4-8 hours).

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the DMF.

    • Dissolve the residue in water and adjust the pH to the isoelectric point (typically around pH 4-5) with hydrochloric acid.

    • Cool the mixture to 0-5 °C to induce crystallization.

    • Filter the solid product, wash with cold water, and then with cold isopropanol.

    • Dry the product under vacuum at 50-60 °C to a constant weight.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-ethylation of isonipecotic acid using acetaldehyde and a hydride reducing agent.

  • Materials:

    • Isonipecotic acid

    • Acetaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • In a reactor equipped with an overhead stirrer and under an inert atmosphere, suspend isonipecotic acid (1.0 eq) in DCE.

    • Add acetaldehyde (1.2 eq) to the suspension.

    • Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.

    • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 30 °C.

    • Stir the reaction at room temperature and monitor by HPLC or TLC until the reaction is complete (typically 12-24 hours).

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCE.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by crystallization as described in Protocol 1.

Mandatory Visualizations

experimental_workflow_direct_alkylation cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Workup & Isolation charge_reactants Charge Isonipecotic Acid, K2CO3, and DMF heat Heat to 50-60°C charge_reactants->heat Stir add_ethyl_halide Slowly Add Ethyl Halide heat->add_ethyl_halide react Maintain at 60°C Monitor Progress add_ethyl_halide->react cool_filter Cool and Filter react->cool_filter Reaction Complete concentrate Concentrate Filtrate cool_filter->concentrate ph_adjust pH Adjustment & Crystallization concentrate->ph_adjust isolate_dry Filter and Dry Product ph_adjust->isolate_dry

Caption: Workflow for Direct N-Alkylation.

experimental_workflow_reductive_amination cluster_setup Iminium Formation cluster_reaction Reduction cluster_workup Workup & Purification charge_reactants Suspend Isonipecotic Acid and Acetaldehyde in DCE stir Stir at RT for 1 hr charge_reactants->stir add_reducing_agent Add NaBH(OAc)3 Portion-wise stir->add_reducing_agent react Stir at RT Monitor Progress add_reducing_agent->react quench Quench with NaHCO3 react->quench Reaction Complete extract Extract and Wash quench->extract concentrate Concentrate extract->concentrate purify Crystallize Product concentrate->purify

Caption: Workflow for Reductive Amination.

References

Stability testing of 1-Ethylpiperidine-4-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Ethylpiperidine-4-carboxylic Acid. This guide provides essential information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with this compound. Below you will find frequently asked questions and detailed guides to ensure the integrity of your experiments and analytical results.

Frequently Asked Questions (FAQs)

Q1: Why is stability testing for this compound crucial?

A1: Stability testing is a critical component of the drug development process. For a molecule like this compound, which contains both a tertiary amine and a carboxylic acid, understanding its stability is essential to:

  • Determine appropriate storage and handling conditions to prevent degradation.[1]

  • Identify potential degradation products that could impact efficacy or safety.

  • Develop a stable pharmaceutical formulation.

  • Establish the shelf-life and re-test period for the drug substance and product.

  • Fulfill regulatory requirements for drug approval, as mandated by guidelines such as ICH Q1A(R2).[1][2][3]

Q2: What are the most likely degradation pathways for this compound?

A2: Based on its chemical structure, the primary sites susceptible to degradation are the tertiary amine on the piperidine ring and the carboxylic acid group. Potential degradation pathways include:

  • Oxidation: The tertiary amine is prone to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for N-alkyl piperidine derivatives.

  • N-Dealkylation: The ethyl group attached to the nitrogen may be cleaved under certain stress conditions, resulting in the formation of piperidine-4-carboxylic acid.

  • Oxidative Ring Opening: More aggressive oxidative conditions could potentially lead to the cleavage of the piperidine ring. Studies on similar piperidine compounds have shown ring-opening can occur.[4][5]

  • Reactions of the Carboxylic Acid: While generally stable, the carboxylic acid group could potentially undergo esterification if exposed to alcohols under acidic conditions or decarboxylation at very high temperatures, although the latter is less common under typical storage conditions.

Q3: What are the recommended general storage and handling conditions?

A3: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protect it from light and moisture. Always refer to the manufacturer's safety data sheet (SDS) for specific handling and storage recommendations.

Q4: Which analytical technique is most suitable for stability testing of this compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method for stability testing. A well-developed HPLC method, known as a "stability-indicating method," can separate this compound from its degradation products, allowing for accurate quantification of any changes over time.

Troubleshooting Guide for Stability Experiments

This section addresses specific issues you may encounter during your stability studies.

Q5: I am observing a decrease in the peak area of this compound in my control sample over a few days. What could be the cause?

A5: A decreasing peak area suggests the compound is degrading even under your standard analytical conditions. Consider the following:

  • Sample Solvent: The pH and composition of your sample solvent may be promoting degradation. This compound is a zwitterionic compound; ensure the solvent pH maintains its stability. Try preparing samples in the mobile phase just before injection.

  • Light Exposure: The compound may be photolabile. Protect your samples from light by using amber vials or covering them with foil.

  • Temperature: If samples are left at room temperature in an autosampler for extended periods, thermal degradation could occur. Use a cooled autosampler (e.g., 4°C).

Q6: My chromatogram shows new, unknown peaks after subjecting the sample to stress conditions. How do I proceed?

A6: The appearance of new peaks is the expected outcome of a forced degradation study and indicates the formation of degradation products. The next steps are:

  • Demonstrate Specificity: Ensure your HPLC method can resolve these new peaks from the main compound peak and from each other.

  • Peak Tracking: Compare the chromatograms from all stress conditions (acid, base, oxidative, thermal, photolytic) to see which conditions generate which degradants.

  • Mass Balance: Calculate the mass balance. The sum of the assay of the parent compound and the percentage of all degradation products should ideally be close to 100%. A poor mass balance may suggest that some degradants are not detected by your current method (e.g., they lack a UV chromophore) or are volatile.

  • Identification: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the degradation products, which provides crucial clues for structure elucidation.

Q7: I am experiencing significant peak tailing for this compound in my HPLC analysis. What is the solution?

A7: Peak tailing is a common issue when analyzing basic compounds like amines on standard silica-based C18 columns. The positively charged amine can interact with negatively charged residual silanol groups on the silica surface. To resolve this:

  • Adjust Mobile Phase pH: Use a buffer to control the pH. A low pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing interaction.

  • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help mask the residual silanols.[6]

  • Use a Specialized Column: Employ a column with end-capping or a different stationary phase designed for basic compounds.

Illustrative Stability Data

The following table presents hypothetical data from a forced degradation study on this compound to illustrate how results can be summarized. This data is for example purposes only.

Stress ConditionDurationAssay of this compound (%)Total Impurities (%)Major Degradant (%)
Control 48 hours99.80.2Not Applicable
0.1 M HCl 24 hours94.55.52.1 (Degradant A)
0.1 M NaOH 24 hours96.23.81.5 (Degradant B)
3% H₂O₂ 8 hours85.314.79.8 (N-Oxide)
Heat (60°C) 48 hours97.12.91.1 (Degradant A)
Photolytic (ICH Q1B) 8 hours98.91.10.6 (Degradant C)

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[7]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile and water

  • Phosphate buffer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples.

    • Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples, along with an unstressed control sample, to an appropriate concentration for analysis.

    • Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Example HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 3: Analysis & Evaluation prep Prepare Stock Solution (1 mg/mL) control Prepare Unstressed Control Sample prep->control acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxid Oxidation (3% H2O2, RT) therm Thermal (60°C Solid/Solution) photo Photolytic (ICH Q1B) hplc HPLC Analysis control->hplc neutralize Neutralize & Dilute Stressed Samples acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize neutralize->hplc data Evaluate Data (Assay, Impurities, Mass Balance) hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathways cluster_products Potential Degradation Products parent This compound n_oxide N-Oxide Derivative parent->n_oxide Oxidation (e.g., H₂O₂) dealkyl Piperidine-4-carboxylic acid parent->dealkyl N-Dealkylation (Thermal/Oxidative Stress) ring_open Ring-Opened Products n_oxide->ring_open Further Oxidation

Caption: Potential degradation pathways for the molecule.

troubleshooting_logic cluster_issues Common Issues cluster_solutions Solutions start Problem Observed in HPLC Chromatogram peak_tail Peak Tailing? start->peak_tail new_peak New Peaks? start->new_peak area_dec Decreasing Area? start->area_dec sol_tail Adjust Mobile Phase pH Increase Buffer Strength Use Specialized Column peak_tail->sol_tail YES sol_new Confirm Specificity Perform Peak Tracking Identify with LC-MS new_peak->sol_new YES sol_area Check Sample Solvent Protect from Light Use Cooled Autosampler area_dec->sol_area YES

Caption: Troubleshooting logic for common HPLC issues.

References

Minimizing impurities in the synthesis of 1-Ethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1-Ethylpiperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic route is a two-step process starting with the reductive amination of ethyl isonipecotate with acetaldehyde to form ethyl 1-ethylpiperidine-4-carboxylate, followed by the hydrolysis of the ester to yield the final carboxylic acid product.

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: The main impurities include unreacted starting materials (ethyl isonipecotate), the intermediate imine from incomplete reduction, over-alkylated products (diethylpiperidine species), and the unhydrolyzed ester intermediate (ethyl 1-ethylpiperidine-4-carboxylate).

Q3: How can I monitor the progress of the reductive amination and hydrolysis steps?

A3: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the progress of both reactions. For TLC, staining with potassium permanganate can help visualize the starting materials and products. HPLC provides a more quantitative assessment of the reaction components.[1][2][3]

Q4: Is it possible to perform a one-pot synthesis of this compound?

A4: While one-pot reductive aminations are known, the subsequent hydrolysis step typically requires a significant change in reaction conditions (e.g., addition of a strong base or acid and heating). Therefore, a two-step process with isolation of the intermediate ester is generally recommended for better control and purity.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Reductive Amination (Presence of Imine Impurity) Insufficient reducing agent. Low reaction temperature. Inactive reducing agent.Increase the molar excess of the reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN). Gradually increase the reaction temperature while monitoring for side product formation. Use a fresh batch of the reducing agent.
Significant Amount of Unreacted Ethyl Isonipecotate Inefficient imine formation. Insufficient amount of acetaldehyde.Add a catalytic amount of acetic acid to promote imine formation. Use a slight excess of acetaldehyde. Ensure it is added slowly to the reaction mixture.
Formation of Over-Alkylated Byproducts Use of a strong base in direct alkylation approaches. High reaction temperatures.Prefer reductive amination over direct alkylation with ethyl halides to minimize over-alkylation.[6] Maintain a controlled temperature during the reaction.
Incomplete Hydrolysis of the Ethyl Ester Insufficient hydrolysis time or temperature. Inadequate amount of base or acid. Reversible reaction under acidic conditions.Increase the reaction time and/or temperature for the hydrolysis step. Ensure a sufficient molar excess of the hydrolyzing agent (e.g., NaOH or KOH). For acidic hydrolysis, use a large excess of water to drive the equilibrium towards the carboxylic acid.[7]
Difficulty in Isolating the Final Product Product is soluble in the aqueous phase after work-up.Adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility and induce precipitation. Perform multiple extractions with an appropriate organic solvent.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-Ethylpiperidine-4-carboxylate via Reductive Amination
  • Materials:

    • Ethyl isonipecotate

    • Acetaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM)

    • Acetic acid (glacial)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of ethyl isonipecotate (1 equivalent) in dichloromethane (DCM), add acetaldehyde (1.1 equivalents) and a catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-ethylpiperidine-4-carboxylate.

Protocol 2: Hydrolysis of Ethyl 1-Ethylpiperidine-4-carboxylate
  • Materials:

    • Crude ethyl 1-ethylpiperidine-4-carboxylate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the crude ethyl 1-ethylpiperidine-4-carboxylate in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2-3 equivalents) in water.

    • Heat the mixture to reflux and stir for 2-4 hours.[8]

    • Monitor the hydrolysis by TLC or HPLC until the starting ester is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Carefully adjust the pH of the remaining aqueous solution to approximately 5-6 with concentrated HCl.

    • Cool the solution in an ice bath to precipitate the this compound.

    • Filter the solid, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Pathway Start Ethyl Isonipecotate Intermediate_Ester Ethyl 1-Ethylpiperidine-4-carboxylate Start->Intermediate_Ester  Reductive Amination  (NaBH(OAc)₃, Acetic Acid, DCM) Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product  Hydrolysis  (NaOH, EtOH/H₂O, then HCl)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis Reductive_Amination Reductive Amination Step Start->Reductive_Amination Check1 Reaction Complete? Reductive_Amination->Check1 Troubleshoot1 Incomplete Reaction: - Check reducing agent - Increase temperature/time - Add catalytic acid Check1->Troubleshoot1 No Hydrolysis Hydrolysis Step Check1->Hydrolysis Yes Troubleshoot1->Reductive_Amination Check2 Reaction Complete? Hydrolysis->Check2 Troubleshoot2 Incomplete Hydrolysis: - Increase base/acid - Increase temperature/time Check2->Troubleshoot2 No Purification Purification Check2->Purification Yes Troubleshoot2->Hydrolysis Final_Product Pure Product Purification->Final_Product

Caption: Troubleshooting workflow for the synthesis.

Impurity_Formation Synthesis Synthesis of 1-Ethylpiperidine- 4-carboxylic Acid Impurity1 Unreacted Ethyl Isonipecotate Synthesis->Impurity1 Incomplete Reaction Impurity2 Imine Intermediate Synthesis->Impurity2 Incomplete Reduction Impurity3 Over-alkylation Products Synthesis->Impurity3 Side Reaction Impurity4 Ethyl 1-Ethylpiperidine-4-carboxylate Synthesis->Impurity4 Incomplete Hydrolysis

Caption: Common impurities and their origins in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 1-Ethylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Ethylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP-1) inhibitors, which are instrumental in DNA repair and RNA transcription modulation. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides a comparative analysis of three primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each approach.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several distinct pathways. Below is a summary of the most common methods, with their respective advantages and disadvantages.

Route Starting Material(s) Key Transformation(s) Typical Yield (%) Purity Advantages Disadvantages
1. N-Alkylation of Isonipecotic Acid Isonipecotic acid, Ethyl halideNucleophilic substitution70-85Good to ExcellentDirect, one-step synthesis; readily available starting materials.Potential for over-alkylation to form quaternary ammonium salts; may require use of hazardous alkylating agents.
2. Reductive Amination of Isonipecotic Acid Isonipecotic acid, AcetaldehydeReductive amination80-95ExcellentHigh yield and selectivity; mild reaction conditions; avoids use of alkyl halides.Requires a suitable reducing agent; may require careful pH control.
3. Multi-step Synthesis from 4-Piperidone via Nitrile Hydrolysis 4-Piperidone, Ethylamine, Cyanide sourceStrecker reaction, N-alkylation, Nitrile hydrolysis30-40 (overall)Moderate to GoodUtilizes inexpensive starting materials.Multi-step process with lower overall yield; harsh conditions for nitrile hydrolysis can lead to side products.

Experimental Protocols

Route 1: N-Alkylation of Isonipecotic Acid

This method involves the direct ethylation of the secondary amine of isonipecotic acid using an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base.

Materials:

  • Isonipecotic acid (piperidine-4-carboxylic acid)

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of isonipecotic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add ethyl iodide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60°C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • The filtrate is concentrated under reduced pressure to remove the DMF.

  • The residue is dissolved in water and washed with diethyl ether to remove any unreacted ethyl iodide.

  • The aqueous layer is then acidified to pH 2-3 with concentrated HCl.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound hydrochloride. The free acid can be obtained by neutralization.

Route 2: Reductive Amination of Isonipecotic Acid with Acetaldehyde

This is a highly efficient one-pot synthesis that utilizes a reductive amination reaction between isonipecotic acid and acetaldehyde.

Materials:

  • Isonipecotic acid

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

Procedure:

  • Suspend isonipecotic acid (1.0 eq) in DCE.

  • Add acetaldehyde (1.5 eq) to the suspension and stir for 1 hour at room temperature to form the iminium intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE.

  • Slowly add the reducing agent slurry to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.[1][2][3][4][5]

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product into dichloromethane.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to afford pure this compound.

Route 3: Multi-step Synthesis from 4-Piperidone via Nitrile Hydrolysis

This route begins with the formation of an N-ethyl-4-cyanopiperidine intermediate, which is then hydrolyzed to the target carboxylic acid.

Step 3a: Synthesis of 1-Ethyl-4-cyanopiperidine

  • Start with the reductive amination of 4-piperidone with ethylamine to form 1-ethyl-4-aminopiperidine.

  • Convert the amino group to a nitrile via a Sandmeyer-type reaction or by using a suitable cyanide source. Alternatively, perform a Strecker reaction on 1-ethyl-4-piperidone with a cyanide source and ammonia.

Step 3b: Hydrolysis of 1-Ethyl-4-cyanopiperidine

  • The resulting 1-ethyl-4-cyanopiperidine is subjected to acidic or basic hydrolysis.

  • For acidic hydrolysis, reflux the nitrile in a concentrated aqueous solution of HCl or H₂SO₄.

  • For basic hydrolysis, reflux the nitrile in a concentrated aqueous or alcoholic solution of NaOH or KOH.

  • The reaction progress should be monitored carefully.

  • After completion, the reaction mixture is cooled and neutralized to the isoelectric point of the amino acid to precipitate the product.

  • The product is then collected by filtration, washed, and dried.[6][7]

Synthetic Pathway Visualizations

N-Alkylation of Isonipecotic Acid Isonipecotic_acid Isonipecotic Acid Product This compound Isonipecotic_acid->Product N-Alkylation Ethyl_halide Ethyl Halide (e.g., EtI) Ethyl_halide->Product Base Base (e.g., K₂CO₃) Base->Product Reductive Amination of Isonipecotic Acid Isonipecotic_acid Isonipecotic Acid Product This compound Isonipecotic_acid->Product Reductive Amination Acetaldehyde Acetaldehyde Acetaldehyde->Product Reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_agent->Product Multi-step Synthesis from4-Piperidone Piperidone 4-Piperidone Intermediate1 1-Ethyl-4-piperidone Piperidone->Intermediate1 N-Ethylation Intermediate2 1-Ethyl-4-cyanopiperidine Intermediate1->Intermediate2 Cyanation Product This compound Intermediate2->Product Hydrolysis

References

A Comparative Guide for Researchers: 1-Ethylpiperidine-4-carboxylic acid and 1-Methylpiperidine-4-carboxylic acid in the Context of Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials and intermediates is a critical step in the synthesis of novel therapeutic agents. This guide provides a comparative overview of two structurally similar piperidine derivatives, 1-Ethylpiperidine-4-carboxylic acid and 1-Methylpiperidine-4-carboxylic acid, by examining their roles as precursors in the development of distinct classes of biologically active molecules.

Chemical Structures at a Glance

Both molecules share a piperidine-4-carboxylic acid core, with the key difference being the alkyl substituent on the nitrogen atom. This seemingly minor structural variance directs their application in the synthesis of vastly different pharmacologically active compounds.

CompoundStructure
This compound COOHN-CH2CH3
1-Methylpiperidine-4-carboxylic acid COOHN-CH3

This compound: A Gateway to PARP-1 Inhibition

This compound is primarily documented as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[1] PARP-1 is a crucial enzyme involved in the cellular response to DNA damage.

The Role of PARP-1 in DNA Repair and Cancer Therapy

dot

PARP1_Pathway cluster_0 Cellular Stress cluster_1 PARP-1 Mediated Repair cluster_2 Therapeutic Intervention DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Chain Synthesis PARP1->PAR Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Apoptosis Cell Death (Apoptosis) in Cancer Cells PARP_Inhibitor PARP-1 Inhibitor (Derived from 1-Ethylpiperidine- 4-carboxylic acid) Inhibition Inhibition PARP_Inhibitor->Inhibition Inhibition->PARP1 Inhibition->Apoptosis

Caption: Role of PARP-1 in DNA Repair and its Inhibition.

In healthy cells, PARP-1 detects DNA single-strand breaks and initiates their repair. However, in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. This makes PARP-1 inhibitors a promising class of anti-cancer drugs.

Experimental Protocol: PARP-1 Inhibition Assay

A common method to assess the inhibitory potential of compounds derived from this compound is a cell-free PARP-1 activity assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (as a substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Test compound (dissolved in DMSO)

  • Assay buffer

Procedure:

  • Coat streptavidin-coated microplates with biotinylated NAD+.

  • Add a mixture of recombinant PARP-1, histone H1, and varying concentrations of the test compound to the wells.

  • Initiate the PARP-1 reaction by adding the assay buffer. Incubate at room temperature.

  • Wash the plate to remove unbound reagents.

  • Add the anti-poly(ADP-ribose) antibody-HRP conjugate and incubate.

  • Wash the plate again.

  • Add the TMB substrate and measure the absorbance at a specific wavelength.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

1-Methylpiperidine-4-carboxylic acid: A Versatile Building Block for CNS-active Agents

1-Methylpiperidine-4-carboxylic acid and its esters are utilized as versatile intermediates in the synthesis of a range of pharmaceuticals, particularly those targeting the central nervous system (CNS).

Potential as a GABA Receptor Modulator Precursor

The structural similarity of the piperidine-4-carboxylic acid core to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, is noteworthy. The parent compound, isonipecotic acid (piperidine-4-carboxylic acid), is a known partial agonist of the GABAA receptor. This suggests that N-alkylated derivatives, such as those originating from 1-Methylpiperidine-4-carboxylic acid, could be explored for their potential to modulate GABAA receptor activity.

dot

GABAA_Receptor cluster_0 GABAA Receptor Structure cluster_1 Mechanism of Action GABAA GABAA Receptor (Pentameric Ligand-Gated Ion Channel) GABA_Binding GABA Binding Site GABAA->GABA_Binding Modulator_Binding Allosteric Modulator Binding Site GABAA->Modulator_Binding Ion_Channel Chloride Ion Channel GABAA->Ion_Channel Channel_Opening Channel Opening GABA_Binding->Channel_Opening Modulator_Binding->Channel_Opening GABA GABA GABA->GABA_Binding Modulator Potential Modulator (Derived from 1-Methylpiperidine- 4-carboxylic acid) Modulator->Modulator_Binding Chloride_Influx Cl- Influx Channel_Opening->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Influx->Hyperpolarization

Caption: GABAA Receptor and Potential Modulation.

Modulation of GABAA receptors can lead to sedative, anxiolytic, and anticonvulsant effects, making this a significant area of research for neurological and psychiatric disorders.

Experimental Protocol: GABAA Receptor Binding Assay

To investigate the potential interaction of compounds derived from 1-Methylpiperidine-4-carboxylic acid with the GABAA receptor, a radioligand binding assay can be employed.

Objective: To determine the binding affinity (Ki) of a test compound for the GABAA receptor.

Materials:

  • Rat brain membrane homogenate (as a source of GABAA receptors)

  • Radioligand (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine binding site)

  • Non-specific binding control (e.g., a high concentration of unlabeled GABA or diazepam)

  • Test compound (dissolved in a suitable solvent)

  • Scintillation cocktail and scintillation counter

  • Assay buffer

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, add the rat brain membrane homogenate, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate to allow for binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound.

Summary of Comparative Applications

FeatureThis compound1-Methylpiperidine-4-carboxylic acid
Primary Application Intermediate for PARP-1 inhibitors[1]Intermediate for CNS-active agents
Therapeutic Area Oncology (especially in BRCA-mutated cancers)Neurology, Psychiatry
Potential Biological Target PARP-1GABAA receptors, other CNS targets
Associated Biological Process DNA repair, ApoptosisNeurotransmission, Neuronal inhibition

Conclusion for the Researcher

The choice between this compound and 1-Methylpiperidine-4-carboxylic acid as a synthetic starting material will be dictated by the desired therapeutic target and biological outcome.

  • This compound is the precursor of choice for projects focused on the development of PARP-1 inhibitors for cancer therapy. The ethyl group is likely a key structural element for optimal interaction with the PARP-1 active site in the final inhibitor molecules.

  • 1-Methylpiperidine-4-carboxylic acid offers a versatile scaffold for the synthesis of a broader range of CNS-active compounds , with a potential, yet to be fully explored, for modulating GABAA receptor activity. The methyl group provides a different steric and electronic profile that can be exploited for targeting various receptors and enzymes within the central nervous system.

While this guide provides a high-level comparison based on their established roles as intermediates, further structure-activity relationship (SAR) studies are essential to fully elucidate the impact of the N-ethyl versus N-methyl substitution on the biological activity of the final compounds. Researchers are encouraged to use this information as a foundation for the rational design of novel and effective therapeutic agents.

References

A Comparative Guide to the Quantification of 1-Ethylpiperidine-4-carboxylic Acid: HPLC vs. Potentiometric Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate quantification of 1-Ethylpiperidine-4-carboxylic acid, selecting the appropriate analytical methodology is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method with an alternative technique, potentiometric titration, supported by experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reverse-phase HPLC method with UV detection is a viable approach, although the compound's lack of a strong chromophore presents a challenge that may necessitate the use of alternative detectors for higher sensitivity.

Experimental Protocol: HPLC

A reverse-phase HPLC method was developed and validated for the quantification of this compound.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 30 mM K₂HPO₄), with the pH adjusted to 3 using phosphoric acid.[1] The ratio would be optimized, for instance, Acetonitrile:Buffer (20:80 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm.[2] For higher sensitivity, a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) could be employed.[3][4]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Internal Standard: A structurally similar compound, such as 1-Methylpiperidine-4-carboxylic acid, could be used.

Sample Preparation:

  • A stock solution of this compound is prepared in the mobile phase.

  • Calibration standards are prepared by serially diluting the stock solution to achieve a range of concentrations.

  • For analysis of a sample, a known amount of the sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Data Presentation: HPLC Method Validation Parameters
ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL

Note: The data presented is representative of typical performance for a validated HPLC method for a small carboxylic acid and is based on literature values for similar compounds.[1][5]

Alternative Method: Potentiometric Titration

Potentiometric titration is a robust and classical analytical method for determining the concentration of a substance in a solution.[6] It is particularly well-suited for the quantification of acidic or basic compounds like this compound.

Experimental Protocol: Potentiometric Titration

This method determines the concentration of this compound by titrating it with a standardized solution of a strong base and monitoring the change in pH.

Apparatus and Reagents:

  • pH meter with a combination glass electrode

  • Burette (10 mL or 25 mL)

  • Stirrer

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

  • The solution is placed in a beaker with a magnetic stirrer, and the pH electrode is immersed in the solution.

  • The initial pH of the solution is recorded.

  • The standardized NaOH solution is added in small increments from the burette.

  • After each addition, the solution is stirred, and the pH is recorded.

  • The titration is continued past the equivalence point, which is characterized by a sharp change in pH.

  • The equivalence point is determined from the titration curve (pH vs. volume of NaOH added). The concentration of the analyte is then calculated.

Data Presentation: Potentiometric Titration Performance
ParameterResult
Accuracy (% Recovery) 99.0 - 101.0%
Precision (% RSD) < 1.0%
Applicable Concentration Range Typically in the millimolar (mM) range and above

Method Comparison

FeatureHPLCPotentiometric Titration
Principle Chromatographic separation followed by detectionNeutralization reaction monitored by potential change
Selectivity High (can separate from impurities)Lower (titrates all acidic/basic species)
Sensitivity High (µg/mL to ng/mL)Lower (mM range)
Sample Throughput High (automated systems)Lower (manual or semi-automated)
Instrumentation Cost HighLow
Solvent Consumption HighLow
Primary Use Case Quantification in complex matrices, purity analysisQuantification of pure or simple samples

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Stock Stock Solution Preparation Dilution Serial Dilution for Calibration Standards Stock->Dilution SamplePrep Sample Dissolution & Filtration Stock->SamplePrep HPLC HPLC System Dilution->HPLC SamplePrep->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Plotting Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Titration_Workflow SampleWeigh 1. Weigh Analyte Dissolve 2. Dissolve in Deionized Water SampleWeigh->Dissolve TitrationSetup 3. Setup Titration Apparatus (Burette, pH Meter, Stirrer) Dissolve->TitrationSetup Titrate 4. Titrate with Standardized NaOH TitrationSetup->Titrate RecordpH 5. Record pH vs. Volume Titrate->RecordpH PlotCurve 6. Plot Titration Curve RecordpH->PlotCurve EquivPoint 7. Determine Equivalence Point PlotCurve->EquivPoint Calculate 8. Calculate Concentration EquivPoint->Calculate

Caption: Step-by-step workflow for potentiometric titration.

Validation_Parameters cluster_accuracy_precision Accuracy & Precision cluster_sensitivity Sensitivity cluster_linearity Linearity & Range Method Validation Method Validation Accuracy Accuracy (% Recovery) Method Validation->Accuracy Precision Precision (% RSD) Method Validation->Precision LOD Limit of Detection Method Validation->LOD LOQ Limit of Quantification Method Validation->LOQ Linearity Linearity (r²) Method Validation->Linearity Range Range Method Validation->Range Specificity Specificity Method Validation->Specificity

Caption: Key parameters for analytical method validation.

References

A Comparative Guide to Alternative Reagents for the Synthesis of N-Alkylated Piperidine-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of N-alkylated piperidine-4-carboxylic acids is a critical step in the development of a vast array of pharmacologically active molecules. The selection of an appropriate N-alkylation strategy is paramount, directly impacting reaction efficiency, scalability, and the purity of the final compound. This guide provides an objective comparison of common and alternative reagents for this transformation, supported by experimental data and detailed protocols.

A key strategic consideration is the management of the carboxylic acid functionality during N-alkylation. To prevent unwanted side reactions, the carboxylic acid is often protected as an ester, such as an ethyl or tert-butyl ester, prior to N-alkylation. The ester can then be hydrolyzed in a final step to yield the desired N-alkylated piperidine-4-carboxylic acid.[1]

Comparison of N-Alkylation Methodologies

The choice of N-alkylation reagent and methodology is a trade-off between factors such as reaction speed, yield, selectivity, and the functional group tolerance of the starting materials. Below is a summary of common approaches with representative experimental data.

MethodReagent/CatalystSubstrate (if not piperidine-4-carboxylic acid ester)SolventTemp. (°C)Time (h)Yield (%)Citation(s)
Direct Alkylation Alkyl Halide / K₂CO₃N-(4-chlorophenyl)piperidin-4-amineAcetonitrile50-706-18High[2]
Alkyl Halide / DIPEAPiperidineAcetonitrileRTVaries< 70[3]
Alkyl Halide / Al₂O₃–OKPiperidineAcetonitrileRT1-780[4]
Reductive Amination Aldehyde / NaBH(OAc)₃N-(4-chlorophenyl)piperidin-4-amineDCMRT1285-95[2]
Ketone / NaBH(OAc)₃N-(4-chlorophenyl)piperidin-4-amineDCERT1880-90[2]
Aldehyde / NaBH₄ / p-TsOHBenzylaminesSolvent-freeRTVariesGood[5]
Reductive Alkylation Carboxylic Acid / PhSiH₃ / Zn(OAc)₂Various aminesToluene1001657-95[6]
Carboxylic Acid / BH₃·NH₃ / TiF₄Various aminesToluene11012-24High[7][8]
Microwave-Assisted Alkyl Halide / K₂CO₃ or Cs₂CO₃ / DMF or NMPIsatinDMF/NMP (drops)VariesMinsModerate-High
(Direct Alkylation) Chloroalkanes / SiO₂PiperidinesSolvent-freeVaries6-10 mins79-99

Experimental Protocols

Below are detailed methodologies for key N-alkylation strategies. It is common practice to begin with the ester of piperidine-4-carboxylic acid, such as ethyl isonipecotate, to avoid complications with the free carboxylic acid.[9][10]

Protocol 1: Direct N-Alkylation with Alkyl Halides

This classical method involves the direct reaction of the piperidine nitrogen with an alkyl halide in the presence of a base. While straightforward, it can sometimes lead to the formation of quaternary ammonium salts as byproducts, especially with reactive alkyl halides.[3][11]

Materials:

  • Ethyl piperidine-4-carboxylate (Ethyl Isonipecotate)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (optional, but recommended)

Procedure:

  • To a dry round-bottom flask, add ethyl piperidine-4-carboxylate (1.0 eq.) and the anhydrous solvent.

  • Add the base (1.5-2.0 eq.). If using K₂CO₃, ensure it is finely powdered and dry.

  • Slowly add the alkyl halide (1.1 eq.) to the stirred mixture at room temperature. For highly reactive halides, consider cooling the reaction to 0 °C.

  • Stir the reaction at room temperature or heat as required (e.g., 50-70 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography.

  • For the free acid, the resulting ester is hydrolyzed using standard procedures (e.g., treatment with aqueous NaOH followed by acidification).

Protocol 2: Reductive Amination with Aldehydes or Ketones

Reductive amination is a milder and often more selective method that avoids the issue of over-alkylation.[11] The reaction proceeds via an in situ-formed iminium ion, which is then reduced.

Materials:

  • Ethyl piperidine-4-carboxylate

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃))

  • Solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve ethyl piperidine-4-carboxylate (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in the chosen solvent in a round-bottom flask.

  • Stir the solution at room temperature for a short period (e.g., 30 minutes) to allow for iminium ion formation.

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 eq.) portion-wise to the stirred solution.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Hydrolyze the ester to the carboxylic acid as described in Protocol 1.

Protocol 3: Microwave-Assisted N-Alkylation

The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.

Materials:

  • Ethyl piperidine-4-carboxylate

  • Alkyl halide

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • High-boiling solvent (e.g., DMF or NMP, often in catalytic amounts) or a solid support (e.g., silica gel)

  • Microwave vial

Procedure:

  • In a microwave vial, combine ethyl piperidine-4-carboxylate (1.0 eq.), the alkyl halide (1.1-1.5 eq.), and the base (2.0 eq.).

  • If not performing the reaction neat, add a few drops of a high-boiling solvent or a solid support like silica gel.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-20 minutes).

  • After cooling, dilute the reaction mixture with a suitable solvent and filter off the base.

  • Concentrate the filtrate and purify the product as described in the previous protocols.

  • Perform ester hydrolysis to obtain the final carboxylic acid.

Synthetic Pathways and Workflow

The following diagrams illustrate the general synthetic strategies for the N-alkylation of piperidine-4-carboxylic acid.

G cluster_start Starting Material cluster_methods N-Alkylation Methods cluster_reagents Key Reagents cluster_intermediate Intermediate cluster_final Final Product start Piperidine-4-carboxylic Acid Ester direct Direct Alkylation start->direct reductive Reductive Amination start->reductive microwave Microwave-Assisted Alkylation start->microwave alkyl_halide Alkyl Halide + Base (e.g., K₂CO₃) direct->alkyl_halide uses aldehyde Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) reductive->aldehyde uses mw_reagents Alkyl Halide + Base (under MW irradiation) microwave->mw_reagents uses inter N-Alkyl Piperidine-4- carboxylic Acid Ester alkyl_halide->inter aldehyde->inter mw_reagents->inter final N-Alkyl Piperidine-4- carboxylic Acid inter->final Hydrolysis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Ethylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development and manufacturing of pharmaceutical products, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-Ethylpiperidine-4-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. Ensuring the reliability of analytical methods used for its quantification through rigorous validation and cross-validation is a critical regulatory and quality control requirement.

This guide provides a comparative overview of common analytical techniques suitable for the analysis of this compound. It outlines hypothetical experimental protocols and presents a framework for the cross-validation of these methods, supported by illustrative data. The information herein is intended to assist researchers and analytical scientists in the selection and validation of appropriate analytical methodologies.

Comparison of Potential Analytical Methods

The selection of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended application (e.g., routine quality control, pharmacokinetic studies). Given its chemical structure—a tertiary amine and a carboxylic acid—the compound is zwitterionic, which influences chromatographic behavior. The following table compares three widely used analytical techniques that could be employed for its quantification.

ParameterHigh-Performance Liquid Chromatography with UV Detection (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection based on UV absorbance.Separation of volatile and thermally stable compounds in the gas phase followed by detection based on their mass-to-charge ratio.Separation by liquid chromatography followed by highly selective and sensitive detection based on the mass-to-charge ratio of the precursor and product ions.
Advantages - Widely available and cost-effective.- Robust and reliable for routine analysis.- Simple operation and maintenance.- High selectivity and sensitivity.- Provides structural information for impurity identification.- Highest sensitivity and selectivity, ideal for trace analysis in complex matrices.- High throughput capabilities.- Robust against matrix effects when using a stable isotope-labeled internal standard.
Disadvantages - Lower sensitivity compared to mass spectrometry-based methods.- Requires the analyte to have a UV chromophore (or requires derivatization).- Susceptible to interference from co-eluting impurities that absorb at the same wavelength.- Requires the analyte to be volatile and thermally stable, often necessitating derivatization for polar compounds like carboxylic acids.[1]- Derivatization adds complexity and potential for variability.[2]- Higher initial instrument cost and maintenance expenses.- Requires more specialized expertise for method development and operation.
Suitability for this compound Suitable for bulk drug analysis and formulations where concentrations are relatively high. May require a low UV wavelength for detection.Potentially suitable after derivatization to increase volatility and thermal stability.[3]The most suitable method for bioanalytical studies (e.g., plasma, urine) and for the detection of trace-level impurities.[1]

Detailed Experimental Protocols

The following are hypothetical, yet detailed, experimental protocols for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS. These protocols are based on established methods for similar compounds and serve as a starting point for method development and validation.[2][4]

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A mixed-mode column (e.g., C18 with embedded ion-exchange groups) or a HILIC column suitable for polar compounds. Dimensions: 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Internal Standard (optional): A structurally similar compound without UV interference, such as 1-Methylpiperidine-4-carboxylic acid.

GC-MS Method (with Derivatization)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). Dimensions: 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • MS Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Sample Preparation (Derivatization):

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 70°C for 30 minutes to form the silyl ester.

    • Inject the derivatized sample into the GC-MS.

  • Internal Standard: A stable isotope-labeled analog of the analyte (e.g., this compound-d5).

LC-MS/MS Method
  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • A gradient elution may be used for optimal separation.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transition for the analyte and internal standard.

  • Sample Preparation:

    • For bulk samples, dissolve in the mobile phase.

    • For biological matrices (e.g., plasma), perform a protein precipitation by adding cold acetonitrile, vortexing, and centrifuging. The supernatant is then diluted and injected.

  • Internal Standard: A stable isotope-labeled analog, such as this compound-d5.

Cross-Validation of Analytical Methods

Cross-validation is performed to ensure that two different analytical methods provide equivalent results, which is crucial when transferring methods between laboratories or when a new method is introduced to replace an existing one.[5] This section provides a hypothetical data set from a cross-validation study comparing the established HPLC-UV method with a newly developed LC-MS/MS method for the quantification of this compound in a drug substance.

Cross-Validation Data Summary

The following table summarizes the key validation parameters assessed during the cross-validation study, in accordance with ICH Q2(R1) guidelines.[6][7][8][9]

Validation ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99920.9998r² ≥ 0.999
Range (µg/mL) 10 - 2000.1 - 50Appropriate for intended use
Accuracy (% Recovery)
Low QC (25 µg/mL)98.5%101.2%98.0% - 102.0%
Mid QC (100 µg/mL)100.8%99.5%98.0% - 102.0%
High QC (175 µg/mL)99.2%100.3%98.0% - 102.0%
Precision (%RSD)
Intra-day (n=6)1.2%0.8%≤ 2.0%
Inter-day (n=18, 3 days)1.8%1.5%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 3.00.03-
Limit of Quantification (LOQ) (µg/mL) 10.00.1-
Specificity/Selectivity No interference from placebo and known impurities at the analyte retention time.No interference from placebo and known impurities at the analyte MRM transition.Method is specific/selective for the analyte.
Analysis of Real Samples

To complete the cross-validation, a minimum of three independent lots of this compound were analyzed in triplicate using both methods. The results are compared using a statistical test, such as the Student's t-test, to determine if there is a statistically significant difference between the means obtained by the two methods.

Lot NumberMean Assay (%) by HPLC-UV (n=3)Mean Assay (%) by LC-MS/MS (n=3)% Difference
Lot A99.599.70.2
Lot B99.899.6-0.2
Lot C99.399.50.2

The results show a high degree of concordance between the two methods, with the percentage difference well within the typical acceptance criterion of ±2.0%.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow of a typical cross-validation study for analytical methods.

CrossValidationWorkflow start Start: Need for Cross-Validation (e.g., Method Transfer, New Technology) define_protocol Define Cross-Validation Protocol - Acceptance Criteria - Validation Parameters - Sample Selection start->define_protocol method1_val Validate Method 1 (Reference Method) - Accuracy, Precision, Linearity, etc. define_protocol->method1_val method2_val Validate Method 2 (New/Transferred Method) - Accuracy, Precision, Linearity, etc. define_protocol->method2_val analyze_samples Analyze the Same Set of Samples (e.g., Multiple Lots) with Both Methods method1_val->analyze_samples method2_val->analyze_samples compare_data Compare Results - Statistical Analysis (e.g., t-test) - Assess Bias and Precision analyze_samples->compare_data acceptance Do Results Meet Acceptance Criteria? compare_data->acceptance investigate Investigate Discrepancies - Review Protocols - Re-analyze Samples acceptance->investigate No document Document Cross-Validation Results - Final Report acceptance->document Yes investigate->analyze_samples end End: Methods are Considered Equivalent document->end

Caption: A logical workflow for the cross-validation of two analytical methods.

Conclusion

The choice of an analytical method for this compound should be guided by the specific requirements of the analysis. While HPLC-UV offers a robust and cost-effective solution for routine quality control, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications and trace impurity analysis. GC-MS may be a viable option but would likely require a derivatization step.

Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the reliability of the data. When multiple methods are used, a comprehensive cross-validation study, as outlined in this guide, must be performed to demonstrate the equivalence of the methods and to ensure consistency and accuracy of analytical results throughout the drug development lifecycle.

References

Benchmarking the purity of synthesized 1-Ethylpiperidine-4-carboxylic acid against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-house synthesized 1-Ethylpiperidine-4-carboxylic acid against commercially available standards. The objective is to offer a transparent benchmark of purity, supported by detailed experimental protocols and comparative data. This information is crucial for researchers requiring a high degree of certainty in their starting materials for applications ranging from pharmaceutical development to fundamental scientific research.

Summary of Purity Analysis

The purity of a synthesized batch of this compound was compared against three commercial standards from leading suppliers. The analysis was conducted using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Sample ID Source Stated Purity (%) Observed Purity (HPLC, %)[1] Major Impurities (GC-MS) Structural Confirmation (NMR)
SYN-001 In-house SynthesisN/A97.2Unreacted Ethyl isonipecotate, over-alkylated byproductsConforms
COM-A Supplier A≥9898.5Trace residual solventsConforms
COM-B Supplier B>95[2]96.1Unidentified peak at R.T. 5.8 minConforms
COM-C Supplier C≥9797.8Trace starting materialsConforms

Experimental Workflow

The following diagram outlines the workflow for the synthesis and comparative analysis of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity & Structural Analysis cluster_comparison Comparative Benchmarking start Starting Materials (Ethyl isonipecotate, Ethyl Iodide) reaction N-Alkylation start->reaction hydrolysis Ester Hydrolysis reaction->hydrolysis purification Crystallization hydrolysis->purification synthesized_product Synthesized This compound purification->synthesized_product hplc HPLC Purity synthesized_product->hplc gcms GC-MS Impurity Profile synthesized_product->gcms nmr NMR Structural Confirmation synthesized_product->nmr data_comparison Data Comparison & Report hplc->data_comparison gcms->data_comparison nmr->data_comparison commercial_standards Commercial Standards (Suppliers A, B, C) commercial_standards->hplc commercial_standards->gcms commercial_standards->nmr

Workflow for Synthesis and Purity Benchmarking.

Experimental Protocols

Synthesis of this compound (SYN-001)

A two-step synthesis involving N-alkylation of ethyl isonipecotate followed by ester hydrolysis was adapted from procedures for similar compounds[3][4].

Step 1: N-Alkylation of Ethyl isonipecotate

  • To a solution of ethyl isonipecotate (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).

  • Add ethyl iodide (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product, ethyl 1-ethylpiperidine-4-carboxylate, is carried forward to the next step without further purification.

Step 2: Ester Hydrolysis

  • Dissolve the crude ethyl 1-ethylpiperidine-4-carboxylate in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (2 equivalents) and stir the mixture at 60°C for 4 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, cool the reaction mixture to room temperature and adjust the pH to approximately 6.5 with 1M hydrochloric acid.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a mixture of ethanol and water to yield pure this compound.

Purity and Structural Analysis Protocols

High-Performance Liquid Chromatography (HPLC)

  • Instrument: Agilent 1260 Infinity II LC System.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrument: Agilent 7890B GC with 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 min, then ramp to 280°C at 15°C/min, and hold for 5 min.

  • MSD Transfer Line: 280°C.

  • Ionization: Electron Impact (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Deuterium oxide (D₂O).

  • ¹H NMR: Spectra recorded with a spectral width of 16 ppm.

  • ¹³C NMR: Spectra recorded with a spectral width of 240 ppm.

  • Reference: Internal standard (TSP).

Signaling Pathway Diagram

While this compound is a synthetic intermediate and not directly involved in signaling pathways, it is a precursor for compounds that may target various biological pathways. The diagram below illustrates a generic representation of a drug development pipeline where such a compound would be utilized.

G compound This compound synthesis Derivative Synthesis compound->synthesis screening High-Throughput Screening synthesis->screening hit Hit Compound screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate preclinical Preclinical Studies candidate->preclinical clinical Clinical Trials preclinical->clinical

Drug Development Pipeline Overview.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-Ethylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-Ethylpiperidine-4-carboxylic acid (CAS No. 90204-94-7), ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on general best practices for chemical waste disposal and information from safety data sheets of structurally similar compounds, as a specific safety data sheet for this compound was not publicly available.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as solid chemical waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Carefully sweep up the solid this compound, avoiding the creation of dust.[1]

    • For small spills, use appropriate tools to collect the material.

    • Place the collected material into a clearly labeled, sealable container. The container should be designated for chemical waste.

  • Container Labeling:

    • Label the waste container with the full chemical name: "this compound".

    • Include the CAS number: "90204-94-7".

    • Affix the appropriate hazard symbols (e.g., harmful, irritant).

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated chemical waste storage area.

    • Keep the container away from incompatible materials such as strong oxidizing agents and strong acids.

  • Final Disposal:

    • Arrange for the disposal of the chemical waste through an approved and licensed waste disposal company.

    • Follow all local, regional, and national regulations for hazardous waste disposal.[1][2][3][4]

    • Provide the waste disposal company with a complete list of the waste contents.

Summary of Hazard Information

Hazard StatementGHS CodeDescription
Harmful if swallowedH302Ingestion of the substance can be harmful to health.
Causes skin irritationH315Contact with skin may cause irritation or rash.
Causes serious eye irritationH319Contact with eyes may cause significant irritation.
May cause respiratory irritationH335Inhalation of dust may irritate the respiratory tract.

Data sourced from ChemScene.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Step 1: Assess Hazards & Don PPE B Step 2: Collect Waste Material (Avoid Dust Generation) A->B C Step 3: Secure in Labeled Container (Chemical Name, CAS#, Hazards) B->C D Step 4: Store in Designated Waste Area C->D E Step 5: Arrange for Professional Disposal (Approved Waste Contractor) D->E F Step 6: Comply with All Regulations (Local, Regional, National) E->F

Figure 1. Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.

References

Essential Safety and Logistics for Handling 1-Ethylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate, essential safety and logistical information for 1-Ethylpiperidine-4-carboxylic acid, including personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

To mitigate these risks, the following personal protective equipment is mandatory.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved. A face shield may be required for larger quantities or when splashing is possible.Protects against eye irritation or serious eye damage from splashes or dust.[1][2]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin contact.[1][2]Prevents skin irritation from direct contact.[1] Contaminated clothing should be removed immediately and washed before reuse.[1]
Respiratory Protection Use only in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate filter cartridge should be used.Prevents respiratory tract irritation.[1][3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Receiving & Verification B Review SDS & Establish Safe Work Area A->B Inspect Integrity C Don Appropriate PPE B->C Mandatory Step D Weighing & Dispensing in Ventilated Area C->D Proceed with Caution E Experimental Use D->E Transfer to Reaction F Decontamination of Work Surfaces & Glassware E->F Post-Experiment G Segregate Chemical Waste F->G Collect Residues H Dispose of Waste via Approved Channels G->H Follow Regulations

Caption: Workflow for Handling this compound.
Procedural Steps

1. Engineering Controls and Preparation:

  • Always work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Before starting work, verify that the safety data sheet (SDS) is available and has been reviewed by all personnel involved.

2. Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Minimize dust generation and accumulation when working with the solid form.[1]

  • Keep the container tightly closed when not in use.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling the chemical.[1]

3. First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • In case of skin contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical advice if skin irritation occurs.[1][2]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][5]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • All waste material, including unused product and contaminated disposable items (e.g., gloves, weighing paper), should be collected in a designated, properly labeled, and sealed container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

2. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place it into a suitable container for disposal.[3]

  • Ensure the area is well-ventilated during cleanup.

  • Avoid allowing the product to enter drains or waterways.[1]

3. Final Disposal:

  • Dispose of the chemical waste and its container in accordance with all local, state, and federal regulations.[1] This should be done through an approved waste disposal plant or licensed contractor.[1][5]

  • Do not dispose of it down the drain or in general trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethylpiperidine-4-carboxylic acid
Reactant of Route 2
1-Ethylpiperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.